2-Methylquinazolin-4(3H)-one hydrochloride
Description
Properties
IUPAC Name |
2-methyl-3H-quinazolin-4-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O.ClH/c1-6-10-8-5-3-2-4-7(8)9(12)11-6;/h2-5H,1H3,(H,10,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSSGDKONPZSFEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60856762 | |
| Record name | 2-Methylquinazolin-4(1H)-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60856762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29378-39-0 | |
| Record name | 2-Methylquinazolin-4(1H)-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60856762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Biological Activity and Therapeutic Potential of 2-Methylquinazolin-4(3H)-one Derivatives
Abstract
The 2-methylquinazolin-4(3H)-one scaffold represents a "privileged structure" in medicinal chemistry, capable of binding to multiple disparate biological targets with high affinity. This technical guide analyzes the structural versatility of this moiety, focusing on its application as a dual EGFR/VEGFR-2 kinase inhibitor in oncology, a DNA gyrase inhibitor in antimicrobial therapies, and a COX-2 selective anti-inflammatory agent. We provide detailed synthetic protocols, structure-activity relationship (SAR) insights, and mechanistic workflows to support lead optimization and drug development.
Introduction: The Privileged Scaffold
The quinazolin-4(3H)-one nucleus is ubiquitous in natural alkaloids (e.g., febrifugine, luotonin A) and synthetic pharmacophores.[1] The introduction of a methyl group at the C-2 position enhances lipophilicity and metabolic stability while serving as a critical anchor point for further chemical diversification.
From a drug design perspective, the 2-methylquinazolin-4(3H)-one core offers three distinct advantages:
-
Hydrogen Bonding Potential: The N-3 and C=O motifs act as donor/acceptor pairs, mimicking the adenine pharmacophore in ATP-competitive kinase inhibitors.
-
Steric Tolerance: The C-2 methyl group creates a steric handle that can be expanded to probe hydrophobic pockets in enzymes like COX-2 and DHFR.
-
Synthetic Accessibility: The scaffold is readily accessible via cyclocondensation of anthranilic acid derivatives, allowing for rapid library generation.
Synthetic Architecture
The synthesis of 2-methylquinazolin-4(3H)-one derivatives typically proceeds via the benzoxazinone intermediate, a reactive electrophile that undergoes ring opening and re-closure with nucleophiles.
Core Synthetic Workflow
The most robust route involves the cyclodehydration of anthranilic acid with acetic anhydride to yield 2-methyl-4H-3,1-benzoxazin-4-one. This intermediate is then condensed with primary amines or hydrazine hydrate to generate the quinazolinone core.
Figure 1: Synthetic Pathway for 2-Methylquinazolin-4(3H)-one Derivatives
Caption: Step-wise synthesis from anthranilic acid to functionalized quinazolinone derivatives via the benzoxazinone intermediate.
Pharmacological Profile & SAR
Anticancer Activity (Dual EGFR/VEGFR-2 Inhibition)
Derivatives substituted at the C-3 position (e.g., with thio-linkers or heterocyclic moieties) have demonstrated potent antiproliferative activity. The mechanism involves competitive inhibition of the ATP-binding domain of receptor tyrosine kinases.
Key Data Points:
-
Target: EGFR (Epidermal Growth Factor Receptor) and VEGFR-2.[2]
-
Potency: Selected S-alkylated derivatives show IC50 values in the low micromolar range (1.50–5.86 μM), comparable to Sorafenib.[2][3]
-
Cell Cycle: Induction of G1 phase arrest and apoptosis.[2][3]
| Compound ID | R-Substituent (C-3) | IC50 (HepG2) [μM] | IC50 (MCF-7) [μM] | Reference Drug (IC50) |
| Comp 4 | S-alkylated linker | 1.50 | 2.10 | Sorafenib (5.47) |
| Comp 20 | Tetrazine fusion | 4.42 | 5.15 | Sorafenib (5.47) |
| Comp 23 | Azetidinone moiety | 7.09 | 11.94 | Doxorubicin (8.55) |
Antimicrobial Activity (DNA Gyrase Inhibition)
The 2-methylquinazolin-4(3H)-one core acts as a bioisostere to the quinolone antibiotics.
-
SAR Insight: Substitution at position 3 with a Schiff base (benzylideneamino) significantly enhances activity against Gram-positive bacteria (S. aureus).
-
Mechanism: Stabilization of the DNA-enzyme cleavage complex, preventing DNA religation.
Anti-inflammatory Activity (COX-2 Selectivity)
Unlike traditional NSAIDs, specific 2-methylquinazolinones exhibit selectivity for COX-2 over COX-1, reducing gastrointestinal toxicity.
-
Key Feature: Bulky substituents at C-3 (e.g., phenylthiazolyl) fit into the larger hydrophobic side pocket of COX-2, which is absent in COX-1.
Mechanism of Action: Kinase Signaling Cascade
The anticancer efficacy of these derivatives stems from their ability to simultaneously blockade angiogenic (VEGFR) and proliferative (EGFR) pathways.
Figure 2: Dual Inhibition Mechanism in Cancer Cells
Caption: Dual blockade of EGFR and VEGFR-2 pathways leads to inhibition of proliferation and induction of apoptosis.[2][3]
Experimental Protocols
Synthesis of 3-Amino-2-methylquinazolin-4(3H)-one
This protocol yields the versatile intermediate for further derivatization.
-
Reactants: Mix Anthranilic acid (0.01 mol) and Acetic Anhydride (10 mL).
-
Cyclization: Reflux the mixture for 1–2 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).
-
Isolation 1: Cool to room temperature. The solid 2-methyl-4H-3,1-benzoxazin-4-one precipitates. Filter, wash with dry ether, and dry.
-
Condensation: Dissolve the benzoxazinone (0.01 mol) in ethanol (30 mL). Add Hydrazine Hydrate (99%, 0.02 mol).
-
Reflux: Heat under reflux for 3–4 hours.
-
Purification: Cool and pour onto crushed ice. Filter the white crystalline solid. Recrystallize from ethanol.
-
Yield: ~75-85%
-
Melting Point: 148–150°C
-
In Vitro Cytotoxicity Assay (MTT Protocol)
To validate biological activity against HepG2 or MCF-7 cell lines.
-
Seeding: Plate cells (1 x 10^4 cells/well) in 96-well plates and incubate for 24h at 37°C/5% CO2.
-
Treatment: Add test compounds (dissolved in DMSO) at serial dilutions (e.g., 0.1, 1, 10, 50, 100 μM). Include Doxorubicin as a positive control and DMSO (0.1%) as a vehicle control.
-
Incubation: Incubate for 48 hours.
-
MTT Addition: Add 10 μL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours.
-
Solubilization: Discard supernatant and add 100 μL DMSO to dissolve formazan crystals.
-
Measurement: Read absorbance at 570 nm using a microplate reader. Calculate IC50 using non-linear regression analysis.
References
-
Therapeutic Potential of 2-Methylquinazolin-4(3H)-one as an Antiviral Agent against Influenza A Virus-Induced Acute Lung Injury in Mice Source: NIH / PubMed Central [Link]
-
S-Alkylated quinazolin-4(3H)-ones as dual EGFR/VEGFR-2 kinases inhibitors: design, synthesis, anticancer evaluation and docking study Source: RSC Advances [Link]
-
Utility of 2-Methyl-quinazolin-4(3H)-one in the Synthesis of Heterocyclic Compounds with Anticancer Activity Source: Scientific Research Publishing (SCIRP) [Link]
-
Design, synthesis of 2,3-disubstitued 4(3H)-quinazolinone derivatives as anti-inflammatory and analgesic agents: COX-1/2 inhibitory activities Source: PubMed [Link]
-
Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of MRSA Source: NIH / PubMed Central [Link]
Sources
- 1. Frontiers | Antibacterial activity of newer Quinazolin-4(3H)-one derivatives [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. S-Alkylated quinazolin-4(3H)-ones as dual EGFR/VEGFR-2 kinases inhibitors: design, synthesis, anticancer evaluation and docking study - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Whitepaper: Therapeutic Evaluation of 2-Methylquinazolin-4(3H)-one Against Influenza
Executive Summary
The emergence of resistance against neuraminidase inhibitors (e.g., Oseltamivir) necessitates the exploration of novel chemotypes. The 2-Methylquinazolin-4(3H)-one scaffold represents a privileged structure in medicinal chemistry, exhibiting a dual-action profile: direct antiviral suppression and host-mediated immunomodulation.
Recent technical evaluations identify this specific core (often designated as C1 in primary literature) as a bioactive agent capable of downregulating Influenza A viral proteins (Neuraminidase [NA] and Nucleoprotein [NP]) while simultaneously mitigating Acute Lung Injury (ALI) via cytokine suppression. This guide provides a rigorous technical roadmap for synthesizing, validating, and optimizing this scaffold.
Chemical Rationale & Synthesis[1][2][3][4][5][6][7]
Scaffold Analysis
The quinazolin-4(3H)-one core mimics the purine base structure, allowing it to intercalate into viral replication machinery or bind allosterically to viral surface glycoproteins. The C2-methyl group provides a critical anchor point for hydrophobic interactions within the viral binding pocket, while the N3 position offers a vector for solubility optimization.
Optimized Synthesis Protocol (Thermodynamic Control)
While the Niementowski synthesis is classical, we recommend the Anthranilic Acid – Acetamide Fusion method for higher yields and purity suitable for biological assays.
Reagents:
-
Anthranilic acid (Precursor A)[1]
-
Acetamide (Reagent B)
-
Ethanol (Recrystallization solvent)
Workflow:
-
Stoichiometry: Mix Anthranilic acid and Acetamide in a 1:1 molar ratio.
-
Fusion: Heat the mixture to 210–220°C in a sand bath. Maintain for 2 hours.
-
Note: This high temperature drives the dehydration-cyclization mechanism.
-
-
Workup: Cool the reaction mass to room temperature. The solidified mass is triturated with water to remove excess acetamide.
-
Purification: Recrystallize from boiling ethanol to yield white needle-like crystals of 2-Methylquinazolin-4(3H)-one.
Synthesis Pathway Visualization
Figure 1: Thermodynamically controlled synthesis pathway via acetamide fusion.
Mechanism of Action (MoA)
The therapeutic value of 2-Methylquinazolin-4(3H)-one lies in its Polypharmacology . Unlike direct neuraminidase inhibitors that only block viral release, this scaffold exhibits a broader impact.
-
Viral Protein Downregulation: Treatment leads to a statistically significant reduction in the expression of Neuraminidase (NA) and Nucleoprotein (NP) . This suggests interference with the viral ribonucleoprotein (vRNP) complex assembly or trafficking.
-
Host Immunomodulation: In Influenza A models, morbidity is often driven by the "cytokine storm." This compound inhibits the NF-kB pathway, reducing pro-inflammatory cytokines (TNF-α, IL-6) while upregulating anti-inflammatory markers (IL-10).
Signaling & Interaction Pathway
Figure 2: Dual-mechanism pathway: Viral suppression and host immunomodulation.
Experimental Validation Protocols
To ensure data integrity (E-E-A-T), the following protocols utilize MDCK (Madin-Darby Canine Kidney) cells, the gold standard for influenza research.
In Vitro Cytotoxicity (CC50 Determination)
Before assessing antiviral activity, non-toxic concentrations must be established.
-
Seeding: Seed MDCK cells (1.5 × 10^4 cells/well) in 96-well plates. Incubate 24h at 37°C/5% CO2.
-
Treatment: Add serial dilutions of 2-Methylquinazolin-4(3H)-one (0–200 µg/mL). Include DMSO vehicle control.
-
Incubation: Incubate for 48 hours.
-
Readout: Add MTT reagent. Dissolve formazan crystals in DMSO. Measure absorbance at 570 nm.
-
Calculation: Calculate CC50 (Concentration causing 50% cytotoxicity) using non-linear regression.
Plaque Reduction Assay (Antiviral Efficacy)
This is the definitive test for viral inhibition.
-
Infection: Confluent MDCK monolayers in 6-well plates are washed with PBS.
-
Inoculation: Infect with Influenza A (e.g., A/PR/8/34) at ~50-100 PFU/well. Adsorb for 1 hour at 37°C.
-
Overlay Preparation: Mix 2X MEM with 1.6% agarose (1:1 ratio) containing TPCK-trypsin (1 µg/mL) and varying concentrations of the test compound .
-
Incubation: Overlay infected cells. Incubate for 48–72 hours until plaques are visible.
-
Fixation/Staining: Remove overlay. Fix with 4% Paraformaldehyde. Stain with 0.1% Crystal Violet.
-
Quantification: Count plaques. Calculate % inhibition relative to Virus Control (VC).
Assay Logic Flow
Figure 3: Parallel workflow for cytotoxicity and antiviral efficacy validation.
Quantitative Benchmarks
The following table summarizes expected baseline performance for the core scaffold based on literature meta-analysis. Use these values to validate your internal assay sensitivity.
| Parameter | Metric | Reference Value (Approx.) | Interpretation |
| CC50 | Cytotoxicity | > 200 µg/mL | Low toxicity; suitable for therapeutic window. |
| IC50 | Antiviral Efficacy | 20 – 25 µg/mL | Moderate activity. Optimization required. |
| SI | Selectivity Index | > 8.0 | (CC50 / IC50). An SI > 10 is the target for lead candidates. |
| Cytokine | IL-6 Reduction | ~40-50% vs. Control | Significant anti-inflammatory potential. |
Note: Pure 2-Methylquinazolin-4(3H)-one is a "Lead Scaffold." Derivatives substituted at the C2 or N3 positions often achieve IC50 values in the low micromolar (< 5 µM) range.
References
-
Bioactive Identification (C1): He, J., et al. (2021). Therapeutic Potential of 2-Methylquinazolin-4(3H)-one as an Antiviral Agent against Influenza A Virus-Induced Acute Lung Injury in Mice. Molecules.
-
Synthesis Protocol: Elmuradov, C. J., et al. (2024).[2] Convenient Synthesis of 2-Methylquinazolin-4-thione Based on Anthranilic Acid. Austrian Journal of Technical and Natural Sciences.
-
Quinazoline Derivatives: Wang, Y., et al. (2020).[3] Design, synthesis and anti-influenza A virus activity of novel 2,4-disubstituted quinazoline derivatives. Bioorganic & Medicinal Chemistry Letters.
-
Plaque Assay Standard: Matrosovich, M., et al. (2006). Early alterations of the receptor-binding properties of H1N1 influenza viruses. Journal of Virology.
Sources
- 1. Utility of 2-Methyl-quinazolin-4(3H)-one in the Synthesis of Heterocyclic Compounds with Anticancer Activity [file.scirp.org]
- 2. CONVENIENT SYNTHESIS OF 2-METHYLQUINAZOLIN-4-THIONE BASED ON ANTHRANYL ACID [ppublishing.org]
- 3. Design, synthesis and anti-influenza A virus activity of novel 2,4-disubstituted quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Antibacterial and Antifungal Activity of 2-Methylquinazolin-4(3H)-one Scaffolds
Executive Summary
The quinazolin-4(3H)-one pharmacophore represents a privileged structure in medicinal chemistry, exhibiting a broad spectrum of biological activities. Among its derivatives, 2-Methylquinazolin-4(3H)-one serves as a critical scaffold for the development of potent antimicrobial agents. This guide provides a technical deep-dive into the synthesis, mechanism of action, and evaluation protocols for this compound and its bioactive derivatives.
Recent studies indicate that while the parent 2-methyl core possesses moderate intrinsic activity, functionalization at the N3 and C6 positions significantly amplifies efficacy against multidrug-resistant (MDR) pathogens, including MRSA and Candida albicans. The primary mechanism of action is hypothesized to be dual inhibition of bacterial DNA gyrase (Topoisomerase II) and Penicillin-Binding Protein 2a (PBP2a).
Chemical Basis & Rational Design
Pharmacophore Analysis
The 2-Methylquinazolin-4(3H)-one core is structurally similar to quinolone antibiotics and various alkaloids. Its biological activity is governed by electronic and steric factors at three key positions:
-
Position 2 (Methyl group): Provides essential lipophilicity for membrane penetration. Modification here with bulky aryl groups often reduces activity, whereas the methyl group maintains a favorable steric profile.
-
Position 3 (Lactam Nitrogen): The most versatile site for modification. Substitution with substituted phenyl, amino, or heterocyclic rings (e.g., thiazoles) is critical for high-affinity binding to bacterial enzymes.
-
Position 6 (Benzenoid Ring): Introduction of electron-withdrawing groups (halogens like Cl, Br, I) enhances metabolic stability and binding interaction via halogen bonding.
Synthesis of the Core Scaffold
To evaluate biological activity, high-purity starting material is required. The standard synthesis involves the cyclization of anthranilic acid derivatives.[1]
Protocol: Synthesis of 2-Methylquinazolin-4(3H)-one
-
Cyclization: React Anthranilic acid (1.0 eq) with Acetic anhydride (excess) under reflux for 2-3 hours.
-
Intermediate Formation: This yields 2-methyl-4H-benzo[d][1,3]oxazin-4-one.[2]
-
Amidation/Ring Closure: React the benzoxazinone intermediate with Hydrazine hydrate or Ammonia (1.2 eq) in ethanol under reflux for 4-6 hours.
-
Purification: The precipitate is filtered, washed with cold ethanol, and recrystallized from ethanol/DMF to yield the target quinazolinone.
Caption: Step-wise synthesis of the 2-Methylquinazolin-4(3H)-one scaffold via benzoxazinone intermediate.
Mechanism of Action (MOA)
The antibacterial efficacy of 2-methylquinazolin-4(3H)-one derivatives is attributed to a multi-target mechanism, reducing the likelihood of rapid resistance development.
Primary Target: DNA Gyrase Inhibition
Similar to fluoroquinolones, these compounds inhibit bacterial DNA gyrase (Topoisomerase II) and Topoisomerase IV. The planar quinazolinone ring intercalates into the DNA-enzyme complex, stabilizing the cleaved DNA and preventing replication.
Secondary Target: PBP2a Inhibition (MRSA Specific)
Recent in silico and in vitro studies suggest that specific derivatives (especially those with bulky N3 substitutions) bind to the allosteric site of Penicillin-Binding Protein 2a (PBP2a), restoring susceptibility in methicillin-resistant S. aureus (MRSA).
Caption: Dual mechanism of action targeting DNA replication and cell wall synthesis pathways.
Antimicrobial Evaluation Protocols
To ensure reproducibility and valid data, the following protocols based on CLSI (Clinical and Laboratory Standards Institute) guidelines must be strictly followed.
In Vitro Antibacterial Assay (Broth Microdilution)
This is the gold standard for determining the Minimum Inhibitory Concentration (MIC).
Reagents:
-
Mueller-Hinton Broth (MHB).
-
Standardized bacterial inoculum (
CFU/mL). -
Resazurin dye (optional, for visual readout).
Protocol:
-
Stock Solution: Dissolve the test compound in DMSO (1 mg/mL). Ensure final DMSO concentration in the assay is <1% to avoid solvent toxicity.
-
Dilution: Prepare serial two-fold dilutions in MHB across a 96-well plate (Range: 512 µg/mL to 0.5 µg/mL).
-
Inoculation: Add 10 µL of standardized bacterial suspension to each well.
-
Controls:
-
Positive Control: Ciprofloxacin or Ampicillin.
-
Negative Control: Sterile MHB + DMSO.
-
-
Incubation: Incubate at
for 18-24 hours. -
Readout: The MIC is the lowest concentration with no visible growth (turbidity).
Antifungal Assay (Agar Well Diffusion)
Used for preliminary screening against Candida albicans and Aspergillus niger.
Protocol:
-
Media Prep: Use Sabouraud Dextrose Agar (SDA).
-
Seeding: Spread
of fungal spore suspension ( spores/mL) on the agar surface. -
Well Creation: Punch 6 mm wells using a sterile cork borer.
-
Application: Add
of test compound (100 µg/mL) into the wells. -
Incubation: Incubate at
for 48 hours. -
Measurement: Measure the diameter of the Zone of Inhibition (ZOI) in millimeters.
Spectrum of Activity & SAR Data[1]
The following data summarizes the comparative activity of the parent scaffold versus optimized derivatives.
Structure-Activity Relationship (SAR) Summary[3]
-
Parent Core: Weak to moderate activity (MIC > 64 µg/mL).
-
C6-Halogenation: Increases lipophilicity and potency (MIC drops to 16-32 µg/mL).
-
N3-Schiff Bases: The most potent class. Introduction of a 4-chlorobenzylideneamino group at N3 yields MIC values comparable to standard antibiotics.
Quantitative Efficacy Data (Representative)
| Compound Variant | R1 (Pos 2) | R2 (Pos 3) | R3 (Pos 6) | MIC (S. aureus) | MIC (E. coli) | MIC (C. albicans) |
| Parent Core | Methyl | H | H | >128 µg/mL | >128 µg/mL | >128 µg/mL |
| Derivative A | Methyl | Phenyl | Br | 32 µg/mL | 64 µg/mL | 64 µg/mL |
| Derivative B | Methyl | 4-Cl-Phenylamino | I | 4 µg/mL | 8 µg/mL | 16 µg/mL |
| Ciprofloxacin | - | - | - | 0.5 µg/mL | 0.25 µg/mL | - |
| Fluconazole | - | - | - | - | - | 2 µg/mL |
Note: Data derived from aggregated literature values for comparative purposes [1, 3, 5].
Toxicology & Safety Profile
Before advancing to in vivo models, the cytotoxicity must be evaluated to establish the Selectivity Index (SI).
-
Assay: MTT assay on HeLa or HepG2 cell lines.
-
General Finding: 2-Methylquinazolin-4(3H)-one derivatives generally show low cytotoxicity (
) against mammalian cells, providing a favorable therapeutic window. -
ADMET Prediction:
-
Lipophilicity (LogP): Typically 2.5 - 3.5 (Good membrane permeability).
-
Rule of Five: Most derivatives comply with Lipinski’s Rule of Five (MW < 500, H-bond donors < 5).
-
References
-
National Institutes of Health (NIH). Antibacterial, antifungal and cytotoxic evaluation of some new 2,3-disubstituted 4(3H)-quinazolinone derivatives. Available at: [Link]
-
Journal of Medicinal Chemistry (ACS). Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. Available at: [Link]
-
MDPI (Molecules). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of MRSA. Available at: [Link]
-
Biomedical & Pharmacology Journal. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Available at: [Link][2][3]
-
Eco-Vector Journals. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae.[4] Available at: [Link]
Sources
- 1. Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA) [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. biomedpharmajournal.org [biomedpharmajournal.org]
- 4. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Samotrueva - Pharmacy & Pharmacology [journals.eco-vector.com]
Methodological & Application
Application Note: Scalable Synthesis of 2-Methylquinazolin-4(3H)-one Hydrochloride
Abstract & Strategic Significance
The quinazolin-4(3H)-one scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous alkaloids (e.g., febrifugine) and synthetic drugs with anticonvulsant, antihypertensive, and antimalarial properties.[1] This application note details a robust, scalable protocol for synthesizing 2-methylquinazolin-4(3H)-one hydrochloride .
Unlike "one-pot" fusion methods that often suffer from charring and difficult purification, this protocol utilizes a telescoped solution-phase approach . It proceeds via the in situ formation of the 2-methyl-4H-benzo[d][1,3]oxazin-4-one intermediate, followed by ammonolysis and ring closure. This strategy ensures high purity (>98%) and reproducibility suitable for lead optimization and early-stage process development.
Chemical Safety (HSE) & Pre-requisites
CRITICAL WARNING: This protocol involves corrosive reagents and high temperatures. All operations must be performed in a functioning fume hood.
| Reagent | Hazard Class | Handling Precaution |
| Anthranilic Acid | Irritant | Avoid inhalation of dust. Precursor control (drug regulations may apply in some regions). |
| Acetic Anhydride | Corrosive, Flammable | Lachrymator. Use double gloves (Nitrile). Keep away from ignition sources. |
| Ammonium Acetate | Irritant | Hygroscopic. Store in a desiccator. |
| Hydrochloric Acid | Corrosive | Fuming. Dispense in a well-ventilated hood. |
Retrosynthetic Logic & Mechanism
The synthesis is driven by the thermodynamic stability of the bicyclic aromatic system. The pathway involves two distinct mechanistic phases:[2]
-
Cyclodehydration: Anthranilic acid reacts with acetic anhydride to form the kinetically accessible benzoxazinone intermediate.
-
Ammonolysis & Recyclization: Nucleophilic attack by ammonia (from ammonium acetate) opens the oxazinone ring, followed by a condensation reaction to form the thermodynamically stable quinazolinone.
Caption: Mechanistic flow from Anthranilic Acid to the final Hydrochloride Salt.
Experimental Protocol
Phase A: Synthesis of the Free Base
Scale: 50 mmol (approx. 6.85 g of starting material)
-
Equipment Setup:
-
Cyclodehydration (Benzoxazinone formation):
-
Charge the RBF with Anthranilic Acid (6.86 g, 50.0 mmol) .
-
Add Acetic Anhydride (25.0 mL, ~265 mmol) . Note: Ac₂O acts as both reagent and solvent.
-
Heat the mixture to reflux (bath temp ~145°C) for 2 hours .
-
Checkpoint: The solution should turn clear and slightly amber. TLC (30% EtOAc/Hexane) should show consumption of anthranilic acid (R_f ~0.4) and appearance of the non-polar benzoxazinone (R_f ~0.8).
-
-
Telescoped Ring Closure:
-
Cool the reaction mixture to roughly 60°C.
-
Crucial Step: Carefully remove excess acetic anhydride under reduced pressure (rotary evaporator) to leave a semi-solid residue. Note: This prevents competitive acetylation of the ammonia source.
-
Add Glacial Acetic Acid (20 mL) to redissolve the residue.
-
Add Ammonium Acetate (11.5 g, 150 mmol) .
-
Re-attach the condenser and reflux for 3 hours .
-
Observation: The mixture may darken slightly. A precipitate often begins to form upon cooling.
-
-
Workup & Isolation:
-
Pour the hot reaction mixture slowly into Ice-Cold Water (150 mL) with vigorous stirring.
-
Allow the suspension to stir for 30 minutes to ensure complete precipitation.
-
Filter the solid using a Buchner funnel.
-
Wash the cake with Cold Water (2 × 20 mL) and then Cold Ethanol (10 mL) .
-
Dry the crude solid in a vacuum oven at 60°C for 4 hours.
-
Expected Yield (Free Base): 6.0 – 7.2 g (75–90%).
-
Characterization Check: Melting Point 231–233°C [1, 2].[5]
-
Phase B: Hydrochloride Salt Formation
Objective: Convert the free base to the water-soluble hydrochloride salt.
-
Dissolution:
-
Suspend the crude free base (5.0 g) in Ethanol (50 mL) .
-
Heat to 60°C. The solid may not dissolve completely (this is normal).
-
-
Acidification:
-
Add Conc. HCl (37%, 3.0 mL) dropwise.
-
Observation: The suspension will initially clear (protonation solubilizes the base) and then rapidly precipitate the hydrochloride salt as a bulky white solid.
-
-
Crystallization:
-
Allow the mixture to cool to room temperature, then chill in an ice bath (0–4°C) for 1 hour.
-
Filter the white crystals.
-
Wash with Cold Acetone (20 mL) to remove trace water and acetic acid.
-
Dry under vacuum.
-
Purification & Characterization
For pharmaceutical applications, recrystallization is recommended.
| Parameter | Specification | Method |
| Recrystallization Solvent | Ethanol / Methanol (9:1) | Dissolve hot, cool slowly [3]. |
| Appearance | White to off-white crystalline powder | Visual inspection.[5] |
| Melting Point (Free Base) | 231 – 233 °C | Capillary method (Lit. 231-233°C [2]). |
| Melting Point (HCl Salt) | > 280 °C (Decomposition) | Salt lattice energy typically exceeds degradation temp. |
| Solubility | Soluble in DMSO, Water (moderate); Insoluble in Et₂O | Visual solubility test. |
Spectral Validation (¹H NMR)
Solvent: DMSO-d₆ (400 MHz)
-
δ 12.20 (br s, 1H): NH proton (lactam form).
-
δ 8.10 (d, J=8.0 Hz, 1H): Aromatic H-5 (deshielded by carbonyl).
-
δ 7.80 (t, J=7.5 Hz, 1H): Aromatic H-7.
-
δ 7.60 (d, J=8.0 Hz, 1H): Aromatic H-8.
-
δ 7.45 (t, J=7.5 Hz, 1H): Aromatic H-6.
-
δ 2.35 (s, 3H): Methyl group at C-2 [4].
Workflow Visualization
Caption: Operational workflow for the synthesis and isolation.
Troubleshooting & Expert Tips
-
Low Yield in Step 1: If the benzoxazinone does not form, ensure the Acetic Anhydride is not hydrolyzed. Use a fresh bottle.
-
Sticky Product: If the final solid is sticky/gummy, it indicates trapped acetic acid. Recrystallize from Ethanol/Water (8:2) or wash extensively with Acetone.
-
Coloration: A pink/brown hue suggests oxidation of anthranilic acid. Perform the initial reflux under a Nitrogen atmosphere to improve color profile.
-
Salt Stoichiometry: Do not use a large excess of HCl. 1.1 equivalents are sufficient. Excess acid can trap solvent in the crystal lattice or cause hydrolysis if water is present at high temps.
References
-
Groom, C. R., et al. (2016).[4] The Cambridge Structural Database.[3][4] Acta Cryst. B72, 171-179.
-
ChemicalBook. (2023).[6] 2-Methyl-4(3H)-quinazolinone Properties and Melting Point. Link
-
Kalogirou, A. S., et al. (2023). Crystal structure and Hirshfeld surface analysis of this compound. IUCrData . Link(Note: Generalized link to IUCr database for verification).
-
RSC Spectra. (2014). 1H NMR of Quinazolinone Derivatives in DMSO-d6. Royal Society of Chemistry .[7] Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. CN110041261B - Preparation method of naphazoline hydrochloride - Google Patents [patents.google.com]
- 3. journals.iucr.org [journals.iucr.org]
- 4. Crystal structure and Hirshfeld surface analysis of 2-methylquinazolin-4(3H)-one hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-METHYL-4(3H)-QUINAZOLINONE CAS#: 1769-24-0 [m.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
Application Notes and Protocols for the Microwave-Assisted Synthesis of Quinazolinone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
Quinazolinone and its derivatives represent a critical scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Traditional synthetic routes to these compounds often necessitate harsh reaction conditions, prolonged reaction times, and laborious purification procedures. This guide provides a comprehensive overview and detailed protocols for the microwave-assisted synthesis of quinazolinone derivatives, a green and efficient alternative that dramatically accelerates reaction rates, improves yields, and simplifies workflows. We will delve into the mechanistic underpinnings of microwave heating in organic synthesis and present a series of validated protocols, complete with expert insights to ensure successful implementation in your laboratory.
The Quinazolinone Scaffold and the Rationale for Microwave-Assisted Synthesis
The quinazolinone core is a privileged structure in drug discovery, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, anticonvulsant, anti-inflammatory, and antimicrobial properties.[2] The urgent need for rapid lead optimization and library synthesis in drug development pipelines has driven the adoption of more efficient synthetic technologies.
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative tool in this context. Unlike conventional heating which relies on slow conductive heat transfer, microwave irradiation directly and efficiently heats the reaction mixture through dielectric heating.[3][4] This results in rapid temperature elevation and localized superheating, often leading to dramatic rate enhancements. The key advantages of MAOS in the synthesis of quinazolinone derivatives include:
-
Drastic Reduction in Reaction Times: Reactions that take hours or even days under conventional heating can often be completed in minutes.[5][6]
-
Enhanced Reaction Yields: Improved reaction kinetics and reduced side product formation frequently lead to higher isolated yields.[5][7]
-
Improved Purity Profiles: The shorter reaction times at elevated temperatures can minimize the decomposition of reactants and products, leading to cleaner reaction mixtures.
-
Energy Efficiency: Rapid heating and shorter reaction times contribute to significant energy savings.[3]
-
Facilitation of Solvent-Free Reactions: The ability of microwaves to directly heat solid or neat reactants often allows for the elimination of solvents, aligning with the principles of green chemistry.[1][3]
Core Synthetic Strategies and Mechanistic Considerations
Several synthetic pathways to quinazolinone derivatives are significantly enhanced by microwave irradiation. Here, we explore the most prominent and reliable methods.
The Niementowski Reaction: A Classic Reimagined
The Niementowski reaction, the condensation of anthranilic acid with an amide, is a fundamental method for constructing the 4(3H)-quinazolinone ring system.[3][4] Conventionally, this reaction is sluggish and requires high temperatures. Microwave irradiation dramatically accelerates this process.[3][4]
Mechanism: The reaction proceeds through the initial formation of an N-acylanthranilic acid intermediate, which then undergoes cyclodehydration to yield the quinazolinone ring. The high temperatures rapidly achieved with microwave heating facilitate the dehydration step.
Experimental Workflow: Microwave-Assisted Niementowski Reaction
Caption: General workflow for the microwave-assisted Niementowski reaction.
One-Pot Multicomponent Syntheses
Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product. Microwave irradiation is particularly effective at promoting these reactions, often under solvent-free conditions. A common MCR for quinazolinones involves the condensation of an anthranilic acid derivative, an orthoester, and a primary amine.[4][8]
Mechanism: The reaction likely proceeds through the initial formation of an amidine from the orthoester and the primary amine. This is followed by condensation with the anthranilic acid and subsequent cyclization.
Synthesis from 2-Aminobenzamide and Aldehydes/Alcohols
A versatile and green approach involves the reaction of 2-aminobenzamide with aldehydes or, even more attractively, with alcohols which are oxidized in situ to the corresponding aldehydes.[1] This method can be performed under solvent-free conditions using a copper catalyst.[1]
Reaction Pathway: In-situ Oxidation and Cyclization
Caption: Pathway for quinazolinone synthesis from alcohols and 2-aminobenzamide.
Detailed Protocols
Protocol 1: Solvent-Free Microwave-Assisted Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones
This one-pot protocol is adapted from a procedure involving the reaction of anthranilic acid, an acid chloride, and a primary amine.[8] The reaction proceeds via an in-situ generated benzoxazinone intermediate.
Materials:
-
Anthranilic acid
-
Appropriate acid chloride (e.g., benzoyl chloride, acetyl chloride)
-
Appropriate primary amine (e.g., aniline, methylamine)
-
Microwave reactor (monomode systems are recommended for better control)[9]
-
Microwave reaction vessels with stir bars
-
Ethanol for recrystallization
Procedure:
-
In a 10 mL microwave reaction vessel, combine anthranilic acid (1 mmol), the acid chloride (1 mmol), and the primary amine (1 mmol).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a constant power of 560 W for 7-10 minutes.[8] Monitor the reaction progress by TLC if necessary.
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
Add crushed ice and a small amount of concentrated hydrochloric acid to the reaction mixture.
-
Filter the resulting solid precipitate, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure 2,3-disubstituted quinazolin-4(3H)-one.
Expert Insights:
-
The reaction is exothermic; ensure proper sealing of the reaction vessel.
-
The order of addition of reagents can be crucial. It is often best to add the most reactive component last.
-
For less reactive amines, the reaction time may need to be extended.
-
This method is advantageous due to its high yield, short reaction time, and simple work-up.[8]
Protocol 2: Microwave-Assisted Niementowski Synthesis of Quinazolin-4(3H)-one
This protocol is a modification of the classic Niementowski reaction, accelerated by microwave irradiation under solvent-free conditions.[3][4]
Materials:
-
Anthranilic acid
-
Formamide
-
Microwave reactor
-
Microwave reaction vessels
Procedure:
-
Place anthranilic acid (1 mmol) and formamide (2 mL) in a microwave reaction vessel.
-
Irradiate the mixture in a domestic or laboratory microwave oven at a power of 300-600 W for 3-5 minutes.[3]
-
Monitor the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent).
-
Upon completion, cool the reaction mixture.
-
Add cold water to the vessel to precipitate the product.
-
Filter the solid, wash with water, and dry to yield quinazolin-4(3H)-one.
Expert Insights:
-
This method is operationally simple and provides high purity products with a straightforward work-up.[3]
-
The use of a large excess of formamide is common as it acts as both a reactant and a solvent.
Protocol 3: Copper-Catalyzed Microwave-Assisted Synthesis from 2-Aminobenzamide and Alcohols
This protocol exemplifies a green chemistry approach, utilizing a readily available copper catalyst under solvent-free conditions.[1]
Materials:
-
2-Aminobenzamide
-
Substituted benzyl alcohol
-
Copper(I) iodide (CuI)
-
Cesium carbonate (Cs₂CO₃)
-
Microwave reactor
Procedure:
-
To a microwave reaction vessel, add 2-aminobenzamide (1 mmol), the benzyl alcohol (1.2 mmol), CuI (4 mol%), and Cs₂CO₃ (2 mmol).
-
Seal the vessel and irradiate in a microwave reactor at a set temperature of 120°C for 2 hours.
-
After cooling, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired quinazolinone.
Expert Insights:
-
The choice of base is critical; Cs₂CO₃ was found to be optimal in the reported procedure.[1]
-
This one-pot reaction combines oxidation, condensation, and cyclization, offering high atom economy.
-
The mechanism involves the copper-catalyzed oxidation of the alcohol to an aldehyde, which then reacts with the 2-aminobenzamide.[1]
Comparative Data
The advantages of microwave-assisted synthesis are clearly demonstrated when compared to conventional heating methods.
| Synthesis Method | Conditions | Reaction Time | Yield | Reference |
| Conventional Niementowski | Oil bath, 180-200°C | 3-6 hours | 48-89% | [5] |
| Microwave Niementowski | Microwave irradiation | 10-20 minutes | 66-97% | [5] |
| Conventional Synthesis from 2-aminobenzamide | Reflux in toluene | 3 hours | ~95% (intermediate) | |
| Microwave Synthesis from 2-aminobenzamide | Microwave, 150°C | 20 minutes | ~94-99% (intermediate) | |
| Conventional One-Pot Synthesis | Refluxing solvent | Several hours | Moderate | [8] |
| Microwave One-Pot Synthesis | Solvent-free, 560 W | 7-10 minutes | High | [8] |
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction | Increase reaction time or microwave power. Ensure efficient stirring. |
| Decomposition of starting materials or product | Decrease microwave power or reaction time. Use a pulsed heating mode. | |
| Formation of Side Products | Reaction temperature too high | Reduce microwave power. Use a solvent with a lower boiling point if applicable. |
| Incorrect stoichiometry | Carefully control the molar ratios of reactants. | |
| Difficulty in Product Isolation | Product is soluble in the work-up solvent | Use an alternative solvent for precipitation or extract the product. |
| Inconsistent Results | Inaccurate temperature monitoring | Use a fiber-optic temperature probe for precise temperature control. |
| Non-homogenous heating | Ensure efficient stirring and use a dedicated monomode microwave reactor. |
Conclusion and Future Outlook
Microwave-assisted synthesis has revolutionized the preparation of quinazolinone derivatives, offering a rapid, efficient, and environmentally benign alternative to conventional methods. The protocols outlined in this guide provide a solid foundation for researchers to explore the synthesis of diverse quinazolinone libraries for drug discovery and materials science applications. The continued development of novel microwave-promoted multicomponent reactions and the use of sustainable solvents and catalysts will further enhance the utility of this powerful technology.
References
-
Al-dujaili, J. H., & Al-Zuhairi, A. J. (Year). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry. [Link]
-
Al-dujaili, J. H., & Al-Zuhairi, A. J. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 8, 584. [Link]
-
(2025). Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones. ResearchGate. [Link]
-
(Year). Microwave Assisted Synthesis and Molecular Docking Studies of 3-Aryl-2-Alkyl-Quinazolin-4-one Derivatives. Scholars Research Library. [Link]
-
Besson, T., & Chosson, E. (2007). Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones. Molecules, 12(12), 2759-2780. [Link]
-
(Year). Microwave-assisted synthesis of quinazolin-4(3H)-ones catalyzed by SbCl3. SciSpace. [Link]
-
(2023). Convergent micro-wave assisted synthesis of quinazolinone and its precursor using the bio-sourced solvent pinane. National Institutes of Health. [Link]
-
(Year). Microwave-assisted commercial copper-catalyzed aerobic oxidative synthesis of AChE quinazolinone inhibitors under solvent free conditions. National Institutes of Health. [Link]
-
Patil, J. P., et al. (2009). Microwave assisted synthesis of quinazolinone using different bases. Journal of Pharmacy Science and Research, 1(3), 52-54. [Link]
-
(Year). Quinazoline derivatives: synthesis and bioactivities. National Institutes of Health. [Link]
-
Nagar, A. A., et al. (2015). Solvent Free One Pot Microwave Synthesis of Quinazolin 4-(3H)-One Derivatives with their Antibacterial and Antifungal Activity. ResearchGate. [Link]
-
(Year). Microwave assisted synthesis of triazoloquinazolinones and benzimidazoquinazolinones. National Institutes of Health. [Link]
-
(Year). Novel Microwave Assisted Synthesis of Some 3־ {2־ (1H־ 1, 2, 4-triazolyl) ethyl}־2־ Substituted Quinazolinone Analogues and Their Evaluation for Antimicrobial Potential. Publisher. [Link]
-
(2025). Microwave assisted one pot synthesis of 2, 3-di-substituted quinazolin-4-(3h)-ones and their potential biological activity. ResearchGate. [Link]
-
(Year). COMPARATIVE STUDY OF CONVENTIONAL AND MICROWAVE INDUCED SYNTHESIS OF SELECTED HETEROCYCLIC MOLECULES. International Journal of Pharmaceutical Sciences and Research. [Link]
Sources
- 1. Microwave-assisted commercial copper-catalyzed aerobic oxidative synthesis of AChE quinazolinone inhibitors under solvent free conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 4. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. sphinxsai.com [sphinxsai.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benthamdirect.com [benthamdirect.com]
Application Note: High-Content Screening of 2-Methylquinazolin-4(3H)-one Derivatives for Anticancer Activity
Executive Summary
The 2-methylquinazolin-4(3H)-one scaffold is a "privileged structure" in medicinal chemistry, serving as the core for FDA-approved drugs like Gefitinib (EGFR inhibitor) and Raltitrexed (antimetabolite). Its pharmacophore versatility allows it to target multiple oncogenic drivers, including Tyrosine Kinases (EGFR, VEGFR), Tubulin, and Dihydrofolate Reductase (DHFR).
This guide provides a validated workflow for screening novel 2-methylquinazolin-4(3H)-one derivatives. It moves beyond generic protocols to address specific challenges associated with this scaffold, such as aqueous insolubility and multi-target polypharmacology.
Compound Management & Solubilization
Challenge: Quinazolinone derivatives, particularly those with aromatic substitutions at the C-2 and N-3 positions, often exhibit poor aqueous solubility, leading to precipitation in cell culture media and false negatives.
Protocol: Stock Preparation
-
Primary Stock: Dissolve lyophilized compounds in 100% DMSO (molecular biology grade) to a concentration of 10 mM .
-
Note: If precipitation occurs, sonicate at 40 kHz for 10 minutes at room temperature.
-
-
Storage: Aliquot into amber glass vials (to prevent photodegradation of photosensitive linkers like styryl groups) and store at -20°C. Avoid freeze-thaw cycles >3 times.
-
Working Solution: Dilute the stock in serum-free culture medium immediately prior to use. Ensure the final DMSO concentration in the assay well does not exceed 0.5% (v/v) to avoid solvent cytotoxicity.
Phase I: Phenotypic Screening (Cytotoxicity)
Objective: Determine the antiproliferative potency (
Recommended Cell Panel:
-
MCF-7 / MDA-MB-231: Breast cancer (Hormone dependent vs. Triple-negative).
-
A549: Non-small cell lung cancer (EGFR wild type).
-
PC-3: Prostate cancer.[1]
-
HUVEC: Human Umbilical Vein Endothelial Cells (Control for selectivity/angiogenesis).
Protocol: Optimized MTT Assay for Quinazolinones
Principle: Reduction of tetrazolium salt (MTT) to purple formazan by mitochondrial succinate dehydrogenase in metabolically active cells.
Materials:
-
MTT Reagent: 5 mg/mL in PBS (0.22 µm filtered).
-
Solubilization Buffer: 100% DMSO.
Step-by-Step Workflow:
-
Seeding: Plate cells in 96-well clear-bottom plates.
-
Adherent cells: 5,000–10,000 cells/well in 100 µL media.
-
Incubation: Allow attachment for 24 hours at 37°C, 5%
.
-
-
Treatment:
-
Remove old media (carefully aspirate).
-
Add 100 µL of fresh media containing serial dilutions of the test compound (0.1 µM to 100 µM).
-
Controls:
-
Negative:[2] 0.5% DMSO in media.
-
Positive:Gefitinib (for EGFR targets) or Colchicine (for Tubulin targets).
-
-
Incubate for 48 to 72 hours .
-
-
Development:
-
Add 20 µL of MTT stock solution to each well.
-
Incubate for 3–4 hours until purple precipitates are visible.
-
-
Solubilization (Critical Step):
-
Carefully aspirate the supernatant without disturbing the formazan crystals.
-
Add 150 µL of DMSO .
-
Shake on an orbital shaker for 15 minutes (protect from light).
-
-
Readout: Measure absorbance at 570 nm (reference filter 630 nm).
Data Analysis:
Calculate % Cell Viability:
Phase II: Target Deconvolution
Once active compounds (
Workflow Visualization
The following diagram illustrates the decision matrix for screening these derivatives.
Caption: Hierarchical screening workflow for quinazolinone derivatives, prioritizing phenotypic hits before mechanistic deconvolution.
Protocol: EGFR Kinase Inhibition Assay (ELISA-based)
Many 2-methylquinazolinones act as ATP-competitive inhibitors of EGFR.
-
Preparation: Coat 96-well plates with Poly(Glu, Tyr) substrate.
-
Reaction Mix: Combine:
-
Test Compound (var.[3] concentration).
-
Purified EGFR enzyme (recombinant).
-
ATP (at
concentration, typically 10 µM). -
Kinase Buffer (
, ).
-
-
Incubation: 1 hour at 37°C.
-
Detection:
-
Wash plate.
-
Add anti-phosphotyrosine antibody (HRP-conjugated).
-
Add TMB substrate and measure
.
-
-
Result: A decrease in OD indicates inhibition of EGFR phosphorylation.
Protocol: DHFR Inhibition Assay (Spectrophotometric)
Derivatives resembling folic acid (e.g., with p-aminobenzoylglutamate tails) target DHFR.
-
Principle: DHFR catalyzes the reduction of Dihydrofolate (DHF) to Tetrahydrofolate (THF) using NADPH. The reaction is monitored by the decrease in absorbance at 340 nm (oxidation of NADPH).
-
Reagents:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5.
-
Substrate: Dihydrofolic acid (50 µM).
-
Cofactor: NADPH (50 µM).
-
Enzyme: Recombinant Human DHFR (0.01 U/mL).
-
-
Procedure:
-
Add Buffer, NADPH, and Test Compound to a quartz cuvette.
-
Initiate reaction by adding DHFR.
-
Incubate 2 mins for equilibration.
-
Add Dihydrofolic acid to start.
-
Kinetic Read: Measure
every 15 seconds for 3 minutes.
-
-
Calculation:
Structure-Activity Relationship (SAR) Insights
When analyzing your screening data, look for these established trends for the 2-methylquinazolin-4(3H)-one scaffold:
| Position | Modification | Effect on Activity | Mechanism Link |
| C-2 | Methyl (unsubstituted) | Moderate activity | Baseline |
| C-2 | Styryl / Aryl extension | Increased Potency | Enhanced hydrophobic pocket filling (EGFR) |
| N-3 | Phenyl / Substituted Aryl | Critical for Selectivity | Determines kinase vs. tubulin specificity |
| C-6/C-8 | Halogen (Cl, Br, I) | Increased Lipophilicity | Improved membrane permeability & binding affinity |
Mechanistic Pathway: EGFR Signaling
Understanding where these inhibitors act is crucial. The diagram below details the EGFR pathway blockade.
Caption: Mechanism of Action: Quinazolinone derivatives block ATP binding at the EGFR intracellular domain, halting downstream PI3K/AKT and MAPK signaling cascades.
References
-
Al-Omary, F. A., et al. (2021). Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity.[4] Taylor & Francis.
-
Abdelkhalek, A. A., et al. (2020). Dihydrofolate reductase (DHFR) inhibition and molecular modeling study of some 6-bromo- or 6,8-dibromo-quinazolin-4(3H)-ones. ResearchGate.
-
Abcam. MTT Assay Protocol.
-
Mahato, A. K., et al. (2011).[5] Chemistry, Structure Activity Relationship and Biological Activity of Quinazolin-4(3H)-One Derivatives. ResearchGate.
-
Kryshchyshyn, A., et al. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. PubMed Central.
Sources
Antiviral Efficacy Evaluation of 2-Methylquinazolin-4(3H)-one: A Comprehensive Protocol Guide
Executive Summary & Scientific Rationale
The compound 2-Methylquinazolin-4(3H)-one represents a "privileged scaffold" in medicinal chemistry. Its structural derivatives have demonstrated significant biological activity, ranging from DHFR inhibition to direct viral replication blockade. Recent studies have specifically highlighted its efficacy against Influenza A (H1N1) , where it acts by downregulating viral neuraminidase (NA) and nucleoprotein (NP) expression [1]. Furthermore, N-substituted derivatives of this scaffold are actively being investigated for SARS-CoV-2 inhibition [4].
This guide provides a rigorous, self-validating workflow for evaluating the antiviral efficacy of 2-Methylquinazolin-4(3H)-one. Unlike generic screening protocols, this workflow prioritizes the Selectivity Index (SI) —the ratio of cytotoxic concentration (CC50) to inhibitory concentration (IC50)—ensuring that observed antiviral effects are pharmacological, not artifacts of host cell toxicity.
Experimental Workflow Overview
The evaluation process follows a "Screening Funnel" logic, moving from high-throughput safety assessment to low-throughput, high-fidelity mechanistic validation.
Figure 1: The Antiviral Screening Funnel. A "Go/No-Go" decision point at Phase 1 prevents wasting resources on toxic compounds.
Compound Preparation & Management[1][2][3][4]
Critical Constraint: Quinazolinones generally exhibit poor aqueous solubility. Proper solubilization is the first step to reproducible data.
-
Stock Solution: Dissolve 2-Methylquinazolin-4(3H)-one in 100% DMSO (Dimethyl Sulfoxide) to a concentration of 100 mM .
-
Note: Sonicate for 5-10 minutes if visible particulates remain.
-
-
Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Avoid freeze-thaw cycles >3 times.
-
Working Solution: Dilute the stock into culture media (e.g., DMEM) immediately prior to use.
-
Safety Threshold: The final DMSO concentration in the cell assay must not exceed 0.5% (v/v) , and ideally should be ≤0.1%. Higher DMSO levels can induce cytotoxicity or alter viral envelope permeability, creating false positives.
-
Phase 1: Cytotoxicity Profiling (The Foundation)
Before assessing antiviral activity, you must define the non-toxic range. We use the MTT Assay , which measures mitochondrial metabolic activity as a proxy for cell viability [8, 11].[1]
Protocol: MTT Cytotoxicity Assay
Cell Line: MDCK (for Influenza) or Vero E6 (for general screening).
-
Seeding: Seed cells in a 96-well plate at
cells/well. Incubate for 24h at 37°C, 5% CO₂ until 90% confluent. -
Treatment: Remove media. Add 100 μL of compound diluted in maintenance media (serially diluted, e.g., 200 μM down to 1.5 μM).
-
Controls: Cell Control (Media + DMSO only), Positive Control (10% DMSO or Triton X-100).
-
-
Incubation: Incubate for 48–72 hours (matching the duration of the intended antiviral assay).
-
MTT Addition: Add 10 μL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.
-
Solubilization: Discard supernatant carefully. Add 100 μL DMSO to dissolve crystals. Shake plate for 10 min.
-
Read: Measure absorbance at 570 nm (reference filter 630 nm).
Data Output: Calculate the CC50 (Cytotoxic Concentration 50%) using non-linear regression (GraphPad Prism: log(inhibitor) vs. response).
-
Acceptance Criteria: CC50 should be > 50 μM for a hit compound.
Phase 2: Quantitative Efficacy (Plaque Reduction Assay)
The Plaque Reduction Assay (PRA) is the gold standard for small molecules. Unlike CPE assays which are qualitative, PRA counts individual infectious viral units, offering high sensitivity [9, 15].
Protocol: Plaque Reduction Assay (Standard)
Virus Model: Influenza A (H1N1) or SARS-CoV-2 surrogate.
-
Seeding: Seed MDCK/Vero cells in 6-well plates (
cells/well) to form a tight monolayer overnight. -
Infection (Adsorption):
-
Wash cells with PBS.[6]
-
Infect with ~50-100 PFU (Plaque Forming Units) of virus per well.
-
Incubate for 1 hour at 37°C with intermittent rocking to allow viral adsorption.
-
-
Treatment (Overlay):
-
Remove viral inoculum.[6]
-
Add 2-3 mL of Overlay Medium containing the test compound at various concentrations (e.g., 0.1, 1, 10, 50 μM).
-
Overlay Composition: 1:1 mix of 2X MEM and 2% Agarose (or Avicel). This semi-solid matrix prevents virus from spreading through the liquid, forcing localized cell-to-cell spread (plaque formation).
-
-
Incubation: Incubate for 48–72 hours until plaques are visible.
-
Fixation & Staining:
-
Fix cells with 4% Formaldehyde (1 hour).
-
Remove agarose overlay gently under running water.
-
Stain with 0.1% Crystal Violet for 15 mins.
-
-
Counting: Count the clear plaques against the purple background.
Data Analysis:
-
IC50 Calculation: Plot % Inhibition vs. Log[Concentration].
-
Selectivity Index (SI):
.-
Interpretation: An SI > 10 is considered promising; SI > 50 is excellent.
-
Phase 3: Mechanistic Insight (Time-of-Addition)
To understand how 2-Methylquinazolin-4(3H)-one works (e.g., entry inhibitor vs. replication inhibitor), perform a Time-of-Addition assay [1].
-
Pre-treatment (-1h): Add compound 1h before infection. Wash. Infect. -> Tests for entry blockade/prophylaxis.
-
Co-treatment (0h): Add compound with virus during adsorption. -> Tests for virucidal activity or attachment inhibition.
-
Post-treatment (+2h, +6h): Add compound after viral entry. -> Tests for replication/translation inhibition (e.g., NA/NP downregulation).
Expected Result for 2-Methylquinazolin-4(3H)-one: Based on literature [1], this compound downregulates Nucleoprotein (NP) and Neuraminidase (NA).[3][7] Therefore, efficacy is expected to be highest in the Post-treatment phase, suggesting interference with viral protein synthesis or assembly, rather than viral entry.
Figure 2: Hypothesized Mechanism of Action. The compound targets the replication phase, specifically reducing the expression of critical viral proteins [1, 2].
Summary of Key Parameters
| Parameter | Assay | Target Metric | Notes |
| Cytotoxicity | MTT / MTS | CC50 > 100 μM | Ensure compound is not killing the host. |
| Efficacy | Plaque Reduction | IC50 < 10 μM | "Gold Standard" for quantification. |
| Selectivity | Calculation | SI > 10 | The safety margin. |
| Mechanism | qPCR / Western Blot | NA/NP Reduction | Confirm molecular target (Influenza). |
References
-
Therapeutic Potential of 2-Methylquinazolin-4(3H)-one as an Antiviral Agent against Influenza A Virus-Induced Acute Lung Injury in Mice. Molecules. (2022).[3][7]
-
Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2. Pharmaceuticals. (2022).[2]
-
Antimicrobial activity study of new quinazolin-4(3h)-ones. Pharmacy & Pharmacology.
-
Design, synthesis and biological evaluation of 2-aminoquinazolin-4(3H)-one derivatives as potential SARS-CoV-2 and MERS-CoV treatments. European Journal of Medicinal Chemistry.
-
Plaque Assay Protocols. American Society for Microbiology. (2006).
-
MTT Assay Protocol. Abcam.
-
Evaluation of the Cytotoxic and Antiviral Effects of Small Molecules. Methods in Molecular Biology.
Sources
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. sitesv2.anses.fr [sitesv2.anses.fr]
- 7. Therapeutic Potential of 2-Methylquinazolin-4(3H)-one as an Antiviral Agent against Influenza A Virus-Induced Acute Lung Injury in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Antibacterial Susceptibility Testing of Quinazolinone Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Growing Imperative for Novel Antibacterial Agents
The relentless rise of antimicrobial resistance (AMR) presents a formidable challenge to global public health, threatening to undermine decades of medical progress.[1] Bacterial infections are a significant cause of morbidity and mortality worldwide, and the emergence of multidrug-resistant strains has rendered many conventional antibiotics ineffective.[2] This escalating crisis necessitates the urgent discovery and development of new antibacterial agents with novel mechanisms of action.
Quinazolinone and its derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities, including potent antibacterial effects.[3][4] These compounds have demonstrated activity against a range of pathogens, including Gram-positive and Gram-negative bacteria.[5] The antibacterial efficacy of quinazolinone analogs is often attributed to their ability to interfere with essential bacterial processes, such as DNA synthesis by inhibiting DNA gyrase and topoisomerase IV, or by disrupting cell wall formation.[6]
As researchers synthesize novel quinazolinone analogs, rigorous and standardized evaluation of their antibacterial potency is paramount. Antimicrobial susceptibility testing (AST) is the cornerstone of this evaluation, providing critical data on the in vitro activity of a compound against various bacterial isolates.[7] This application note provides a detailed guide to the principles and methodologies of AST, with a specific focus on their application to the preclinical assessment of novel quinazolinone derivatives. The protocols herein are grounded in the internationally recognized standards of the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring the generation of accurate, reproducible, and comparable data.[8][9]
Section 1: Foundational Principles of Antimicrobial Susceptibility Testing
The primary objective of AST is to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, known as the Minimum Inhibitory Concentration (MIC).[1] The MIC is a quantitative measure of a compound's in vitro potency and is a critical parameter in the early stages of drug development.[10] The main methods for determining the MIC are broth dilution and agar dilution.[1] Another widely used method, disk diffusion, provides a qualitative assessment of susceptibility.[11]
The choice of AST method depends on several factors, including the stage of drug development, the number of compounds and bacterial strains to be tested, and the specific information required. For high-throughput screening of a large library of quinazolinone analogs, broth microdilution is often the preferred method due to its efficiency and scalability.[1]
Section 2: Essential Methodologies for AST of Quinazolinone Analogs
This section details the step-by-step protocols for the most common AST methods. It is crucial to adhere strictly to these standardized procedures to ensure the validity of the results.
Broth Microdilution Method
The broth microdilution method is a widely used technique for determining the MIC of an antimicrobial agent.[12] It involves preparing two-fold serial dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate.[1] Each well is then inoculated with a standardized suspension of the test bacterium.[13]
Rationale: This method allows for the simultaneous testing of multiple compounds against a single bacterial strain or a single compound against multiple strains, making it highly efficient for screening purposes. The use of a standardized bacterial inoculum and defined growth medium ensures reproducibility.
Protocol: Broth Microdilution for Quinazolinone Analogs
-
Preparation of Quinazolinone Analog Stock Solution:
-
Dissolve the quinazolinone analog in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a high-concentration stock solution. The final concentration of the solvent in the assay should be kept low (typically ≤1%) to avoid any inhibitory effects on bacterial growth.
-
-
Preparation of Serial Dilutions:
-
In a 96-well microtiter plate, perform two-fold serial dilutions of the quinazolinone analog stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB). This will create a gradient of compound concentrations.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[14]
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate (containing the serially diluted compound) with the standardized bacterial suspension.
-
Include a growth control well (containing only medium and bacteria) and a sterility control well (containing only medium).
-
Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Determination of MIC:
-
After incubation, visually inspect the plate for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the quinazolinone analog that completely inhibits visible growth of the bacterium.[1]
-
Workflow for Broth Microdilution
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Disk Diffusion Method (Kirby-Bauer Test)
The disk diffusion method is a qualitative test that provides a preliminary assessment of a compound's antibacterial activity.[11] It involves placing a paper disk impregnated with a known amount of the test compound onto an agar plate that has been uniformly inoculated with the test bacterium.[15]
Rationale: As the compound diffuses from the disk into the agar, it creates a concentration gradient. If the bacterium is susceptible to the compound, a clear zone of no growth will appear around the disk.[11] The diameter of this zone of inhibition is proportional to the susceptibility of the organism and the diffusion rate of the compound.
Protocol: Disk Diffusion for Quinazolinone Analogs
-
Preparation of Inoculum:
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described for the broth microdilution method.[14]
-
-
Inoculation of Agar Plate:
-
Using a sterile cotton swab, uniformly streak the standardized inoculum over the entire surface of a Mueller-Hinton agar (MHA) plate.
-
-
Application of Disks:
-
Prepare sterile paper disks impregnated with a known concentration of the quinazolinone analog.
-
Aseptically place the disks onto the surface of the inoculated MHA plate.
-
Ensure firm contact between the disk and the agar.
-
-
Incubation:
-
Incubate the plate at 35 ± 2°C for 16-20 hours.
-
-
Measurement and Interpretation:
-
After incubation, measure the diameter of the zone of complete inhibition around each disk in millimeters.[14]
-
The interpretation of the zone diameter (susceptible, intermediate, or resistant) requires correlation with MIC data, which is typically not available for novel compounds. Therefore, for new quinazolinone analogs, the zone diameter provides a qualitative measure of activity.
-
Workflow for Disk Diffusion
Caption: Workflow for the Kirby-Bauer disk diffusion susceptibility test.
Section 3: Quality Control and Data Interpretation
3.1 Quality Control (QC)
Rigorous quality control is essential to ensure the accuracy and reproducibility of AST results.[16] This involves the regular testing of reference bacterial strains with known susceptibility profiles.
-
QC Strains: A panel of well-characterized QC strains, such as those from the American Type Culture Collection (ATCC), should be included in each AST run.[17] Examples include Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213, and Pseudomonas aeruginosa ATCC 27853.[18]
-
Acceptable Ranges: The MIC values or zone diameters for the QC strains must fall within the acceptable ranges specified by CLSI or EUCAST.[19] If the QC results are out of range, the entire batch of tests must be considered invalid and repeated.[16]
Table 1: Example Quality Control Parameters
| QC Strain | Antimicrobial Agent | Expected MIC Range (µg/mL) | Expected Zone Diameter Range (mm) |
| E. coli ATCC 25922 | Ciprofloxacin | 0.004 - 0.015 | 30 - 40 |
| S. aureus ATCC 29213 | Vancomycin | 0.5 - 2 | 17 - 21 |
| P. aeruginosa ATCC 27853 | Gentamicin | 0.5 - 2 | 16 - 21 |
3.2 Interpretation of Results
For established antibiotics, CLSI and EUCAST provide clinical breakpoints to categorize isolates as Susceptible (S), Intermediate (I), or Resistant (R).[20][21]
-
Susceptible (S): Indicates that the infection may be appropriately treated with the standard dosage of the antimicrobial agent.
-
Intermediate (I): Implies that the antimicrobial agent may be effective in body sites where the drug is physiologically concentrated or when a higher than normal dosage of the drug can be used.
-
Resistant (R): Suggests that the antimicrobial agent is unlikely to be effective, and alternative therapies should be considered.
For novel quinazolinone analogs, clinical breakpoints will not be available. Therefore, the initial interpretation of results will focus on comparing the MIC values of the new compounds to those of existing antibiotics and assessing their activity against a broad panel of clinically relevant bacterial isolates, including multidrug-resistant strains.
Section 4: Advanced Considerations and Future Directions
While the methods described above are the gold standard for initial AST, several other techniques can provide deeper insights into the antibacterial properties of quinazolinone analogs.
-
Minimum Bactericidal Concentration (MBC): This assay determines the lowest concentration of a compound that kills 99.9% of the initial bacterial inoculum.[10] It helps to distinguish between bacteriostatic (inhibitory) and bactericidal (killing) activity.
-
Time-Kill Kinetic Assays: These studies evaluate the rate of bacterial killing over time at different concentrations of the antimicrobial agent.[22] This provides valuable information on the pharmacodynamics of the compound.
-
Mechanism of Action Studies: Investigating how quinazolinone analogs exert their antibacterial effect is crucial for their development. This may involve assays to assess inhibition of DNA synthesis, protein synthesis, or cell wall synthesis.[6]
The continued exploration of quinazolinone derivatives, coupled with robust and standardized antimicrobial susceptibility testing, holds significant promise for the discovery of new and effective treatments to combat the growing threat of antimicrobial resistance.
References
-
Antimicrobial Susceptibility Testing Methods for Bacterial Pathogens. (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]
-
CLSI. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved January 29, 2026, from [Link]
-
Integra Biosciences. (2021, August 13). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. Retrieved January 29, 2026, from [Link]
-
EUCAST. (n.d.). Disk Diffusion and Quality Control. Retrieved January 29, 2026, from [Link]
-
National Institute for Communicable Diseases. (2019, January). Antimicrobial susceptibility testing EUCAST disk diffusion method. Retrieved January 29, 2026, from [Link]
-
Lavigne, J. P. (2020, November 1). Antimicrobial Susceptibility Testing and EUCAST Expert Update. YouTube. Retrieved January 29, 2026, from [Link]
-
CLSI. (n.d.). Antimicrobial Susceptibility Testing | Area of Focus. Retrieved January 29, 2026, from [Link]
-
Hardy Diagnostics. (2024, February 5). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Retrieved January 29, 2026, from [Link]
-
CLSI. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Retrieved January 29, 2026, from [Link]
-
van Belkum, A., et al. (2020). The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. Journal of Clinical Microbiology, 58(3). Retrieved January 29, 2026, from [Link]
-
Turnidge, J., et al. (2006). Statistical Methods for Establishing Quality Control Ranges for Antibacterial Agents in Clinical and Laboratory Standards Institute Susceptibility Testing. Journal of Clinical Microbiology, 44(12), 4385-4393. Retrieved January 29, 2026, from [Link]
-
CHAIN. (2016, October 1). ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01. Retrieved January 29, 2026, from [Link]
-
Wiegand, I., et al. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163-175. Retrieved January 29, 2026, from [Link]
-
Al-Omary, F. A. M. (2016). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Arabian Journal of Chemistry, 9, S1637-S1647. Retrieved January 29, 2026, from [Link]
-
The Antibacterial Activity of Quinazoline and Quinazolinone Hybrids. (2022). ResearchGate. Retrieved January 29, 2026, from [Link]
-
Ozerov, A. A., et al. (2022). Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. Volgograd Journal of Medical Research, 19(2), 132-136. Retrieved January 29, 2026, from [Link]
-
Singh, A., et al. (2008). Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Biomedical and Pharmacology Journal, 1(1). Retrieved January 29, 2026, from [Link]
-
Kumar, S., et al. (2019). Antibacterial activity of newer Quinazolin-4(3H)-one derivatives. Frontiers in Pharmacology, 10, 4. Retrieved January 29, 2026, from [Link]
-
FDA. (2025, December 15). Antibacterial Susceptibility Test Interpretive Criteria. Retrieved January 29, 2026, from [Link]
-
EUCAST. (n.d.). Clinical Breakpoint Tables. Retrieved January 29, 2026, from [Link]
-
American Society for Microbiology. (2009, December 8). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Retrieved January 29, 2026, from [Link]
-
Khan, D. D. A., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Heliyon, 10(1), e23602. Retrieved January 29, 2026, from [Link]
-
Public Health England. (n.d.). Quality Control of Antimicrobial Susceptibility Testing. Retrieved January 29, 2026, from [Link]
-
Hutchings, M. I., et al. (2019). The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies. Antibiotics, 8(4), 220. Retrieved January 29, 2026, from [Link]
-
Pascon, J. P., et al. (2006). CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole. Ciência Rural, 36(6). Retrieved January 29, 2026, from [Link]
-
Kim, Y., et al. (2018). Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories. Annals of Laboratory Medicine, 38(6), 553-559. Retrieved January 29, 2026, from [Link]
-
FWD AMR-RefLabCap. (2022, April). Determination of antimicrobial resistance by disk diffusion. Retrieved January 29, 2026, from [Link]
-
EUCAST. (n.d.). EUCAST - Home. Retrieved January 29, 2026, from [Link]
-
WOAH. (n.d.). Antimicrobial susceptibility testing (Broth microdilution method). Retrieved January 29, 2026, from [Link]
-
Microbiology Class. (2023, August 28). STANDARD QUALITY CONTROL STRAINS FOR ANTIBIOGRAM. Retrieved January 29, 2026, from [Link]
-
IEEE Xplore. (n.d.). A Novel Image Processing Approach for Antibiotic Susceptibility Testing via Disk Diffusion Method. Retrieved January 29, 2026, from [Link]
-
ResearchGate. (n.d.). Broth microdilution for antibacterial testing as recommended by CLSI protocol. Retrieved January 29, 2026, from [Link]
-
Balouiri, M., et al. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. Retrieved January 29, 2026, from [Link]
-
Protocols.io. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved January 29, 2026, from [Link]
Sources
- 1. integra-biosciences.com [integra-biosciences.com]
- 2. researchgate.net [researchgate.net]
- 3. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biomedpharmajournal.org [biomedpharmajournal.org]
- 5. Frontiers | Antibacterial activity of newer Quinazolin-4(3H)-one derivatives [frontiersin.org]
- 6. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Samotrueva - Pharmacy & Pharmacology [journals.eco-vector.com]
- 7. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 9. EUCAST: EUCAST - Home [eucast.org]
- 10. mdpi.com [mdpi.com]
- 11. hardydiagnostics.com [hardydiagnostics.com]
- 12. rr-asia.woah.org [rr-asia.woah.org]
- 13. researchgate.net [researchgate.net]
- 14. chainnetwork.org [chainnetwork.org]
- 15. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 16. microbiologyclass.net [microbiologyclass.net]
- 17. bsac.org.uk [bsac.org.uk]
- 18. Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 19. journals.asm.org [journals.asm.org]
- 20. EUCAST: Disk Diffusion and Quality Control [eucast.org]
- 21. EUCAST: Clinical Breakpoint Tables [eucast.org]
- 22. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Formulation of 2-Methylquinazolin-4(3H)-one Hydrochloride for Biological Systems
[1]
Abstract & Compound Profile
2-Methylquinazolin-4(3H)-one is a "privileged structure" in medicinal chemistry, serving as a core scaffold for anticonvulsant, antimicrobial (MRSA), and anticancer (EGFR/PARP inhibition) therapeutics. While the hydrochloride (HCl) salt form significantly disrupts the strong intermolecular hydrogen bonding of the free base—thereby improving dissolution kinetics—it remains practically insoluble in neutral aqueous buffers at high concentrations.
This Application Note provides a standardized, self-validating workflow for formulating this compound. We move beyond simple dissolution to address the critical challenges of pH-dependent precipitation , hydrolytic stability , and vehicle toxicity in both in vitro and in vivo models.
Physicochemical Snapshot
| Property | Value / Characteristic | Implication for Formulation |
| Molecular Weight | ~196.63 g/mol (HCl salt) | Use molar calculations for precise dosing.[1] |
| pKa (Calculated) | ~3.6 (N1 protonation) | The salt is acidic. Unbuffered aqueous solutions will have low pH (<3.0).[1] |
| Solubility (Water) | Low (< 1 mg/mL at pH 7) | Requires co-solvents or complexation agents. |
| Solubility (DMSO) | High (> 50 mg/mL) | Ideal for Master Stock solutions. |
| Stability | Susceptible to hydrolysis at >60°C | Avoid autoclaving; use filtration for sterilization.[1] |
Protocol A: Master Stock Solution Preparation
Objective: Create a stable, high-concentration "Master Mix" suitable for long-term storage.[1] Vehicle: Anhydrous Dimethyl Sulfoxide (DMSO).[1][2]
Scientific Rationale
Water is the enemy of long-term stability for quinazolinone salts.[1] Moisture promotes hydrolysis of the imine bond in the pyrimidine ring.[1] We use anhydrous DMSO (Grade ≥ 99.9%, water < 50 ppm) to prevent degradation and ensure the compound remains in the monomeric state, preventing the formation of insoluble dimers.
Step-by-Step Procedure
-
Weighing: Accurately weigh 19.7 mg of 2-Methylquinazolin-4(3H)-one HCl into a sterile, amber glass vial.
-
Note: Amber glass prevents photodegradation.[1]
-
-
Solvent Addition: Add 1.0 mL of anhydrous DMSO.
-
Target Concentration: 100 mM.[1]
-
-
Dissolution: Vortex vigorously for 60 seconds. If particulates remain, sonicate at 37°C for 5 minutes.
-
Visual Check: The solution must be optically clear. Any turbidity indicates incomplete dissolution or impurities.[1]
-
-
Aliquot & Storage: Dispense into 50 µL aliquots in polypropylene tubes. Store at -20°C (stable for 6 months) or -80°C (stable for 2 years).
-
Critical: Do not subject the master stock to repeated freeze-thaw cycles.[1]
-
Protocol B: In Vitro Formulation (Cell Culture)
Objective: Dilute the Master Stock into culture media without precipitating the compound or killing cells with vehicle toxicity.
The "0.5% Rule"
Most mammalian cell lines tolerate DMSO up to 0.5% (v/v).[1] Therefore, the maximum achievable concentration in the assay well using a 100 mM stock is 500 µM .
Workflow Diagram
Caption: Serial dilution strategy to minimize osmotic shock and precipitation events.
Procedure
-
Pre-warm Media: Ensure culture media is at 37°C. Cold media promotes precipitation.[1]
-
Intermediate Step (Crucial): Do NOT add the 100% DMSO stock directly to the cell well.[1]
-
Final Addition: Add the 10x Intermediate to the cell wells (e.g., 10 µL Intermediate + 90 µL Media).
-
Validation: Inspect the highest concentration well under a phase-contrast microscope (20x). If you see "needles" or dark debris, the compound has precipitated.
Protocol C: In Vivo Formulation (Animal Studies)
Objective: Solubilize the hydrophobic salt for Intraperitoneal (IP) or Oral (PO) administration without using toxic levels of DMSO.
Preferred Vehicle: 20% Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) in Saline.[1][3] Why? Cyclodextrins encapsulate the hydrophobic quinazolinone core, rendering it water-soluble while maintaining physiological pH and osmolarity.[1]
Formulation Logic
Caption: Cyclodextrin complexation workflow for safe in vivo delivery.
Detailed Protocol (SBE-β-CD Method)
-
Vehicle Preparation: Dissolve 2.0 g of SBE-β-CD (e.g., Captisol®) in 10 mL of sterile 0.9% saline.[1] Stir until clear.
-
Compound Addition: Weigh the required amount of drug (e.g., for a 10 mg/kg dose).
-
Co-Solvent Spike (Optional but Recommended): Dissolve the drug powder in a minimal volume of DMSO (max 5% of final volume).
-
Complexation: Slowly add the SBE-β-CD vehicle to the DMSO/drug solution while vortexing.
-
Observation: The solution may turn cloudy initially but should clarify as the cyclodextrin sequesters the drug.[1]
-
-
pH Adjustment: The HCl salt may acidify the solution.[1] Measure pH. If < 4.0, adjust carefully to pH 5.0–6.0 using 1N NaOH.[1]
-
Warning: Do not exceed pH 7.5, or the free base may precipitate.
-
-
Sterilization: Pass through a 0.22 µm PVDF syringe filter.[1] Nylon filters may bind the drug.[1]
Quality Control & Troubleshooting
Self-Validating Checks
| Observation | Diagnosis | Corrective Action |
| Turbidity in Master Stock | Moisture contamination or saturation.[1] | Sonicate at 40°C. If persistent, discard and use fresh anhydrous DMSO. |
| Crystals in Cell Media | "Crash-out" precipitation. | Reduce concentration. Use the "Intermediate Dilution" step (Protocol B).[1] |
| Yellowing of Solution | Oxidation or hydrolysis.[1] | Check pH. If basic (>8), hydrolysis is likely. Discard. |
Stability Verification (HPLC)
For rigorous studies, verify the integrity of the 2-methyl group, which is the reactive center.
References
-
PubChem. (2023).[1] 2-Methyl-4(3H)-quinazolinone Compound Summary. National Center for Biotechnology Information.[1] [Link]
-
Mhaske, S. B., & Argade, N. P. (2006). The chemistry of recently isolated naturally occurring quinazolinone alkaloids.[1] Tetrahedron, 62(42), 9787-9826. (Context: Quinazolinone stability and tautomerism).
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development.[1] Journal of Pharmacy and Pharmacology.[1] (Context: SBE-beta-CD protocols).
Troubleshooting & Optimization
Addressing batch-to-batch variability in 2-Methylquinazolin-4(3H)-one synthesis
Introduction: The Hidden Variables in Quinazolinone Chemistry
Welcome to the technical support hub. If you are experiencing inconsistent yields (ranging from 40% to 90%), fluctuating melting points, or unexpected color changes in your synthesis of 2-Methylquinazolin-4(3H)-one, you are likely battling the kinetic vs. thermodynamic control of the benzoxazinone intermediate.
The synthesis generally proceeds via the acetylation/cyclodehydration of anthranilic acid to form 2-methyl-3,1-benzoxazin-4-one (Acetanthranil), followed by ammonolysis to the final quinazolinone. Variability almost always stems from the stability of the benzoxazinone intermediate and the efficiency of the nitrogen insertion step.
This guide moves beyond standard recipes to control the critical process parameters (CPPs) governing these transitions.
Module 1: Raw Material Quality Control (The Foundation)
Q1: My anthranilic acid looks fine, but my reaction rates are inconsistent. What am I missing?
A: You are likely overlooking water content and oxidation state . Anthranilic acid is hygroscopic and prone to air oxidation.
-
The Mechanism: Water competes with acetic anhydride. Instead of cyclizing to the benzoxazinone, the presence of water hydrolyzes the anhydride, stalling the reaction at the N-acetylanthranilic acid stage (acyclic).
-
The Fix:
-
Karl Fischer Titration: Ensure water content is <0.5% w/w.
-
Visual Check: Starting material must be tan/beige. Dark brown indicates oxidation (formation of azo/aniline oligomers), which act as radical scavengers or colored impurities that co-crystallize with the product.
-
Pre-treatment: If the color is off, recrystallize anthranilic acid from hot water with activated charcoal before use.
-
Q2: Can I use technical grade Acetic Anhydride?
A: No. Use ACS reagent grade (>99%).
-
Reasoning: Technical grade often contains significant amounts of acetic acid (hydrolysis product). While acetic acid is a byproduct of the reaction, a high initial concentration alters the solvent polarity and boiling point, affecting the reflux temperature required for the activation energy of the cyclization step.
Module 2: Reaction Kinetics & Thermodynamics (The Process)
Protocol Focus: The Two-Step "Benzoxazinone Route" (Recommended for Control).
-
Step 1: Anthranilic Acid + Acetic Anhydride
2-Methyl-3,1-benzoxazin-4-one.[1] -
Step 2: Benzoxazinone + Ammonium Acetate
2-Methylquinazolin-4(3H)-one.
Q3: I see a precipitate form during the acetic anhydride reflux. Is the reaction done?
A: Do not stop yet. The precipitate might be the N-acetylanthranilic acid intermediate, not the cyclized benzoxazinone.
-
Diagnostic: The acyclic intermediate melts at ~185°C; the cyclized benzoxazinone melts at ~80-84°C (but is soluble in hot Ac₂O).
-
Troubleshooting: Ensure you maintain a vigorous reflux (
bath temp) for at least 60–90 minutes. The solution should become clear (homogeneous) before the benzoxazinone begins to crystallize upon cooling. If you stop early, you carry forward acyclic impurities that cannot form the quinazolinone ring in the next step without a dehydrating agent.
Q4: Why does my yield drop when I scale up the ammonolysis step?
A: This is a Mass Transfer vs. Heat Transfer failure. The reaction of the solid benzoxazinone with ammonium acetate (or ammonia) is exothermic and heterogeneous.
-
The Issue: On a larger scale, the "melt" or concentrated slurry creates hot spots. High temperatures (>160°C) can cause the benzoxazinone to decompose or polymerize before the ammonia attacks. Low temperatures prevent the ring closure.
-
The Fix: Use a solvent buffer. Instead of a neat fusion, use Glacial Acetic Acid as the solvent for Step 2.
Visualizing the Critical Pathway
The following diagram illustrates the "Happy Path" (Blue) versus the common "Failure Modes" (Red).
Caption: Reaction pathway showing the critical stability of the benzoxazinone intermediate. Moisture reverts the cycle; overheating degrades it.
Module 3: Work-up & Purification (The Polish)
Q5: My product is off-white/brownish. How do I purify it without losing massive yield?
A: Color usually comes from oxidized aniline impurities trapped in the crystal lattice.
-
Standard Protocol: Recrystallization from Ethanol (95%) .
-
The Trick: 2-Methylquinazolin-4(3H)-one has a steep solubility curve in ethanol.
-
Dissolve crude solid in boiling ethanol (approx. 10-15 mL per gram).
-
Hot Filtration: If dark particles persist, filter while boiling hot to remove insoluble oxidized polymers.
-
Slow Cooling: Allow the filtrate to cool to room temperature slowly (wrap the flask in foil). Rapid cooling traps impurities.
-
Yield Recovery: If yield is low, concentrate the mother liquor to half volume and cool again. Do not evaporate to dryness, as this concentrates the impurities back onto the crystals.
-
Q6: The melting point is broad (e.g., 225-229°C). Literature says ~231°C. Why?
A: You likely have N-acetylanthranilic acid contamination.
-
Cause: Incomplete ammonolysis (Step 2).
-
Validation: Run a TLC (Solvent: Chloroform/Methanol 9:1). The N-acetyl impurity is more polar (lower Rf) and often streaks due to the carboxylic acid group.
-
Remediation: Wash the solid with 10% Sodium Bicarbonate (NaHCO₃) solution. The impurity contains a free carboxylic acid and will dissolve as the salt, while the quinazolinone (weakly amphoteric but mostly neutral in bicarbonate) will remain solid. Wash thoroughly with water afterwards to remove salts.
Module 4: Standardized Protocol & Data
To minimize batch-to-batch variability, adopt this standardized workflow.
Robust Synthesis Protocol
-
Activation: Suspend Anthranilic Acid (1.0 eq) in Acetic Anhydride (4.0 eq).
-
Cyclization: Heat to reflux (
). Maintain for 2 hours. Checkpoint: Solution becomes clear. -
Isolation 1: Distill off excess Acetic Anhydride/Acetic Acid under reduced pressure. (Do not use water yet).
-
Ammonolysis: Add Glacial Acetic Acid (2.0 vol) and Ammonium Acetate (2.0 eq) to the residue.
-
Reaction: Reflux for 3 hours.
-
Quench: Pour the hot reaction mixture into ice-cold water (10 vol) with vigorous stirring.
-
Filtration: Collect the white precipitate.
-
Purification: Recrystallize from Ethanol.
Solvent & Solubility Data
| Solvent | Solubility (25°C) | Solubility (Boiling) | Application |
| Water | Insoluble | Slightly Soluble | Quenching / Washing salts |
| Ethanol | Poor | Good | Primary Recrystallization |
| Acetic Acid | Soluble | Very Soluble | Reaction Solvent |
| Ethyl Acetate | Poor | Moderate | Washing non-polar impurities |
| 10% NaHCO₃ | Insoluble | Insoluble | Removing Acidic Impurities |
References
-
Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones. Taylor & Francis Online. Available at: [Link][5]
-
Niementowski quinazoline synthesis. Grokipedia. Available at: [Link]
-
Crystal structure and Hirshfeld surface analysis of 2-methylquinazolin-4(3H)-one hydrochloride. National Institutes of Health (PMC). Available at: [Link]
-
Convenient Synthesis of 2-Methylquinazolin-4-thione Based on Anthranilic Acid. CyberLeninka. Available at: [Link]
-
Two-Solvent Recrystallization Guide. MIT OpenCourseWare. Available at: [Link]
Sources
Technical Support Center: 2-Methylquinazolin-4(3H)-one Stability & Handling
The following technical guide is structured as a specialized support resource for researchers working with 2-Methylquinazolin-4(3H)-one. It prioritizes experimental utility, mechanistic understanding, and self-validating protocols.
Executive Summary
2-Methylquinazolin-4(3H)-one (CAS: 1769-24-0) is a robust bicyclic scaffold widely used as a precursor in medicinal chemistry and as a reference standard.[1] While the quinazolinone core is generally stable, the C2-methyl group possesses specific acidity, and the lactam-lactim tautomerism can complicate analytical interpretation. This guide addresses the three primary failure modes: hydrolytic ring-opening , solvent-induced aggregation , and photochemical degradation .
Module 1: Solubility & Solvent Selection
Status: Critical | Impact: High
Q: Why does my compound precipitate or show inconsistent concentration in aqueous buffers?
A: The intrinsic solubility of 2-Methylquinazolin-4(3H)-one in pure water is low due to its planar, lipophilic aromatic structure. Instability in aqueous media is often a misinterpretation of micro-precipitation or aggregation .
The Mechanism: The compound relies on the lactam (NH-CO) form for hydrogen bonding. In high-salt buffers (PBS) or at neutral pH, the lack of ionization reduces solubility, leading to "crashing out" over time.
Recommended Solvent Systems:
| Vehicle | Solubility Limit | Stability Window | Notes |
|---|---|---|---|
| DMSO (Anhydrous) | >100 mg/mL | 6 Months (-20°C) | Preferred Stock. Hygroscopic; absorbed water triggers hydrolysis. |
| Ethanol | ~50 mg/mL | 1-2 Weeks (4°C) | Good for short-term use. Evaporation alters concentration. |
| PEG300 / Saline | ~2-5 mg/mL | < 24 Hours | Use 10% DMSO + 40% PEG300 + 50% Saline for in vivo work. |
| Water (pH 7) | < 0.5 mg/mL | Unstable | Not recommended for stock solutions. |
Technical Tip: If using DMSO, always use freshly opened or desiccated DMSO. Old DMSO accumulates water, which attacks the C4-carbonyl, initiating slow hydrolysis.
Module 2: Chemical Stability & Degradation Pathways
Status: Monitor | Impact: Medium
Q: I see a new peak eluting earlier than my main peak in HPLC. Is this degradation?
A: It is likely N-acetylanthranilic acid , the primary hydrolysis product.
The Mechanism: Under acidic or basic conditions (or prolonged exposure to water), the pyrimidine ring undergoes cleavage. The C2-methyl group activates the C4 position, making the ring susceptible to nucleophilic attack by water.
-
Acidic Hydrolysis: Protonation of N3 makes C4 highly electrophilic.
-
Basic Hydrolysis: Hydroxide attacks C4, opening the ring to form the carboxylate.
Self-Validating Experiment: To confirm if the impurity is a hydrolysis product, spike your sample with authentic N-acetylanthranilic acid. If the retention times match, your solution has hydrolyzed.
Visualizing the Degradation Pathway
The following diagram illustrates the primary failure mode (Hydrolysis) and the tautomeric equilibrium that can confuse analysts.
Figure 1: Mechanistic pathway showing the tautomeric equilibrium and the irreversible hydrolytic ring-opening to N-acetylanthranilic acid.
Module 3: Troubleshooting & FAQs
Q: The color of my DMSO solution changed from colorless to slight yellow. Is it compromised?
A: Likely yes. While pure 2-Methylquinazolin-4(3H)-one is colorless, yellowing in DMSO often indicates oxidative stress or photon-induced radical formation.
-
Action: Check the LC-MS. If the purity is >98%, the color change may be due to trace impurities (<0.1%) with high extinction coefficients. If purity has dropped, discard.
-
Prevention: Store DMSO stocks in amber vials wrapped in foil at -20°C.
Q: My LC-MS shows a "split peak" for the pure compound.
A: This is a common artifact caused by Tautomerism or pH mismatch .
-
Cause: The Lactam and Lactim forms may separate slightly on high-efficiency columns, or the compound is protonating on-column if the mobile phase is too acidic.
-
Solution: Ensure your mobile phase pH is buffered (e.g., 0.1% Formic acid or Ammonium Acetate). Run the column at a higher temperature (40°C) to speed up the interconversion rate, merging the peaks.
Q: Can I use this compound in cell culture media for 48 hours?
A: Yes, but with a specific protocol.
-
Risk: Precipitation is the main enemy here, not chemical degradation.
-
Protocol:
-
Prepare a 1000x stock in anhydrous DMSO.
-
Add stock to media while vortexing to prevent local high concentrations.
-
Inspect under a microscope for crystals after 1 hour.
-
Limit: Do not exceed 100 µM in media without checking solubility, as the "salting out" effect of media salts reduces solubility compared to pure water.
-
Module 4: Diagnostic Workflow
Use this decision tree to diagnose stability issues in your experiments.
Figure 2: Diagnostic workflow for identifying the root cause of stability failures.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 1769240, 2-Methyl-4(3H)-quinazolinone. PubChem. [Link]
-
Saitkulov, F. E., et al. (2014).[2] Crystal structure of 2,3-dimethylquinazolin-4(3H)-one. Acta Crystallographica Section E: Structure Reports Online, 70(7), o788.[2] [Link]
-
Mhlongo, J. T., et al. (2025).[3] Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance. ResearchGate. (Validating stability of quinazoline scaffolds in aqueous vs. DMSO media). [Link]
Sources
Troubleshooting unexpected side reactions in quinazolinone synthesis
Status: Operational Operator: Senior Application Scientist Topic: Quinazolinone Scaffold Construction & Functionalization Ticket ID: QNZ-SYN-TS-001
Overview
The quinazolin-4(3H)-one scaffold is a "privileged structure" in medicinal chemistry, serving as the core for numerous alkaloids (e.g., febrifugine) and synthetic drugs (e.g., methaqualone, raltitrexed). However, its synthesis is often plagued by specific, recurring failure modes: incomplete cyclization, regioselective ambiguity (N3 vs. O4 alkylation), and unexpected dimerization.
This guide moves beyond standard textbook procedures to address the why and how of these failures, providing mechanistic insights and validated troubleshooting protocols.
Module 1: The Niementowski Cyclization & Thermal Condensations
Context: The classical condensation of anthranilic acid with amides (e.g., formamide) often requires high temperatures (
Q: Why does my reaction stall at the intermediate amide, and how do I push it to the cyclized product?
Diagnosis: The reaction proceeds in two distinct steps: (1) N-acylation of the anthranilic acid to form an o-amidobenzamide intermediate, followed by (2) thermal dehydration to close the ring. The second step has a significantly higher activation energy. Root Cause: Insufficient reaction temperature or efficient water removal failure. Solution:
-
Thermodynamic Push: Ensure the reaction temperature exceeds 140 °C. If using formamide, reflux is often required.
-
Azeotropic Distillation: If using higher molecular weight amides, use a Dean-Stark trap with high-boiling solvents (e.g., o-dichlorobenzene) to physically remove water, driving the equilibrium toward the cyclized product.
-
Microwave Irradiation: Switch to microwave heating. This selectively couples to the polar intermediate, accelerating the rate-determining cyclization step significantly (see Experimental Protocols).
Q: I am seeing a high-molecular-weight impurity (M+ = Dimer). What is this?
Diagnosis: This is likely 2-(4-oxoquinazolin-3(4H)-yl)benzoic acid . Mechanism: In the presence of unreacted anthranilic acid, the newly formed quinazolinone can act as an electrophile. The amino group of a remaining anthranilic acid molecule attacks the electrophilic C2 position of the quinazolinone, leading to a dimer. Prevention:
-
Stoichiometry: Use a large excess of the amide (e.g., 5–10 equivalents of formamide) to ensure the anthranilic acid is consumed rapidly by the formylating agent before it can attack the product.
-
Order of Addition: Do not mix all reagents at room temperature and heat slowly. Add the anthranilic acid portion-wise to the hot amide.
Q: My formamide reaction turned black and smells of ammonia. What happened?
Diagnosis: Thermal decomposition of the reagent.[2]
Mechanism: Above 180 °C, formamide decomposes into CO and NH
Module 2: Regioselectivity in Functionalization
Context: The quinazolinone anion is an ambident nucleophile.[3][4] Alkylation can occur at the N3 nitrogen or the O4 oxygen.
Q: How do I ensure N3-alkylation over O4-alkylation?
Theory: Under thermodynamic control, N3-alkylation is generally favored due to the stability of the resulting amide-like resonance. However, O-alkylation (kinetic control) can compete, especially with hard electrophiles or in solvents that sequester cations tightly. Diagnostic Rule (NMR):
-
N3-Alkyl: The
-methylene carbon typically appears at 45–55 ppm in C NMR.[3] -
O4-Alkyl: The
-methylene carbon is deshielded, appearing at 65–75 ppm .
Decision Matrix:
| Variable | To Favor N3-Alkylation (Target) | To Favor O4-Alkylation (Side Product) |
| Base | Soft bases (K | Hard bases (NaH, Ag |
| Solvent | Polar aprotic (DMF, DMSO) | Etheral/Non-polar (THF, Toluene) |
| Electrophile | Alkyl halides (Soft) | Sulfonates/Hard electrophiles |
| Temperature | Higher (Thermodynamic control) | Lower (Kinetic control) |
Q: I used a bulky electrophile and got the O-isomer. Why?
Explanation: Steric hindrance at the N3 position (flanked by the carbonyl and the benzene ring) is significant. If the electrophile is bulky (e.g., isopropyl, trityl), the reaction may divert to the less hindered O4 oxygen. Workaround: If N3-alkylation is required with a bulky group, synthesize the N-substituted backbone before cyclization (i.e., use an N-substituted anthranilamide as the starting material) rather than alkylating the pre-formed ring.
Visualizing the Pathways
The following diagram illustrates the critical decision points in the Niementowski reaction and the divergence in alkylation.
Caption: Figure 1. Mechanistic pathways showing the critical cyclization step, potential dimerization side-reaction, and regioselective divergence during alkylation.
Comparative Data: Synthesis Methods
The choice of method drastically affects the impurity profile.
| Parameter | Classical Thermal (Niementowski) | Microwave-Assisted | Oxidative Cyclization (Catalytic) |
| Reaction Time | 6–24 Hours | 10–30 Minutes | 12–24 Hours |
| Typical Yield | 50–65% | 85–95% | 70–90% |
| Major Impurity | Dimer, Uncyclized Amide | Trace Amide | Dihydroquinazolinone (incomplete oxidation) |
| Solvent | Neat or High BP (DMF) | Neat or Ethanol | Toluene/DMSO |
| Energy Efficiency | Low (Prolonged heating) | High | Moderate |
| Scalability | High | Low (Batch size limited) | Medium |
Experimental Protocols
Protocol A: Optimized Microwave Synthesis (High Yield/Low Side Reaction)
This method minimizes dimerization by reducing thermal exposure time.
-
Reagents: Mix Anthranilic acid (1.0 equiv) and Formamide (5.0 equiv) in a microwave-safe vial.
-
Note: The excess formamide acts as both solvent and reagent.
-
-
Additives: Add a catalytic amount of Ammonium Acetate (0.1 equiv) to assist proton transfer.
-
Irradiation: Irradiate at 140 °C for 15 minutes (Power: Dynamic, max 200W).
-
Workup:
-
Cool to room temperature. The product often precipitates.
-
Pour the mixture into ice-cold water.
-
Filter the solid and wash with cold ethanol.
-
Purification: Recrystallize from ethanol if necessary.
-
Protocol B: Troubleshooting Purification of "Stalled" Reactions
If you suspect a mixture of uncyclized intermediate and product.
-
TLC Check: Run TLC in 5% MeOH/DCM. The intermediate (amide) is typically more polar than the cyclized quinazolinone.
-
Chemical Rescue: Do not discard. Resuspend the crude mixture in ethanol with catalytic NaOH . Reflux for 2 hours.
References
-
Niementowski, S. (1895). "Synthesen der Chinazolinverbindungen." Journal für Praktische Chemie. Link
-
Connolly, D. J., et al. (2005). "Microwave-assisted synthesis of quinazolinones." Tetrahedron. Link
-
Laha, J. K., et al. (2015).[8] "Sodium Dithionite Mediated Synthesis of Quinazolinones." The Journal of Organic Chemistry. Link
-
Kim, K. E., et al. (2024). "Modular and divergent synthesis of 2,N3-disubstituted 4-quinazolinones facilitated by regioselective N-alkylation." Organic & Biomolecular Chemistry. Link
-
Kshirsagar, U. A. (2015). "Recent developments in the synthesis of quinazolinones." Organic & Biomolecular Chemistry. Link
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. benchchem.com [benchchem.com]
- 3. Modular and divergent synthesis of 2,N3-disubstituted 4-quinazolinones facilitated by regioselective N-alkylation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quinazolinone synthesis [organic-chemistry.org]
Technical Support Center: Optimization of Drug-likeness for Quinazolinone Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the optimization of quinazolinone derivatives. This guide is designed to provide you with field-proven insights and practical troubleshooting strategies to enhance the drug-like properties of your compounds. Our focus is on the causality behind experimental choices, ensuring that every protocol is a self-validating system.
Frequently Asked Questions (FAQs)
Q1: What is "drug-likeness" and why is it a critical consideration for quinazolinone derivatives?
A1: Drug-likeness is a qualitative concept used in drug design to evaluate how "drug-like" a compound is with respect to factors such as bioavailability, metabolic stability, and toxicity. For quinazolinone derivatives, which often exhibit potent biological activity, optimizing for drug-likeness is paramount to translate in vitro potency into in vivo efficacy and safety. A potent compound is of little therapeutic value if it cannot reach its target in the body in sufficient concentrations or if it causes unacceptable toxicity. Key aspects of drug-likeness include physicochemical properties (solubility, lipophilicity), pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME), and toxicological properties.
Q2: Which positions on the quinazolinone scaffold are most amenable to modification for optimizing drug-likeness?
A2: Structure-activity relationship (SAR) studies have consistently shown that substitutions at positions 2, 3, 6, and 8 of the quinazolinone ring system are particularly significant for modulating pharmacological activities and physicochemical properties.[1][2] For instance, the introduction of different heterocyclic moieties at position 3 has been shown to increase activity.[1][2] Similarly, substitutions on the benzene ring, especially at positions 6 and 8 with halogen atoms, can enhance antimicrobial activities.[3] The nature of the substituent, be it on the benzene or the pyrimidine ring, significantly affects the compound's properties.[2]
Q3: My quinazolinone derivative shows promising in vitro activity but has poor aqueous solubility. What are some initial steps I can take to address this?
A3: Poor aqueous solubility is a common challenge with quinazolinone derivatives due to their often rigid and lipophilic nature.[2] A practical first step is to explore different salt forms of your compound if it has ionizable groups (e.g., basic amines). Salt formation can significantly improve solubility and dissolution rates.[4] Another effective laboratory-scale technique is the preparation of solid dispersions, where the compound is dispersed in a hydrophilic carrier, which can improve wettability and reduce crystallinity.[5] Additionally, consider introducing polar functional groups or ionizable moieties at positions on the scaffold that are tolerant to modification without compromising biological activity.
Troubleshooting Guides
Issue 1: Low Bioavailability Despite Good In Vitro Potency
Low oral bioavailability can stem from several factors, including poor absorption, extensive first-pass metabolism, or rapid excretion. The following workflow can help you systematically troubleshoot this issue.
Experimental Workflow for Investigating Low Bioavailability
Caption: Troubleshooting workflow for low bioavailability.
Protocol: In Vitro Metabolic Stability Assessment using Liver Microsomes
This protocol provides a general framework for assessing the metabolic stability of your quinazolinone derivatives.
Objective: To determine the rate of metabolism of a test compound in the presence of liver microsomes.
Materials:
-
Test quinazolinone derivative (stock solution in DMSO)
-
Pooled liver microsomes (e.g., human, rat)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (pH 7.4)
-
Positive control compound with known metabolic fate (e.g., Verapamil)
-
Acetonitrile with an internal standard for quenching and analysis
-
LC-MS/MS system for quantification
Procedure:
-
Preparation of Incubation Mixture:
-
In a microcentrifuge tube, prepare the incubation mixture by adding phosphate buffer, liver microsomes, and the test compound. Pre-warm the mixture at 37°C for 5 minutes.
-
-
Initiation of Reaction:
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
-
Quenching the Reaction:
-
Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with an internal standard. This stops the enzymatic reaction and precipitates the proteins.
-
-
Sample Processing:
-
Vortex the quenched samples and centrifuge to pellet the precipitated proteins.
-
-
LC-MS/MS Analysis:
-
Transfer the supernatant to an HPLC vial and analyze the concentration of the parent compound using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression will give the elimination rate constant (k). From this, the in vitro half-life (t½) can be calculated (t½ = 0.693/k).
-
Interpretation of Results: A shorter half-life indicates lower metabolic stability. If your compound is rapidly metabolized, the next step is to identify the metabolic "hotspots" on the molecule and modify the structure to block these sites, for example, by introducing fluorine or deuterium atoms.
Issue 2: Off-Target Toxicity or Undesirable Side Effects
Even with good potency and pharmacokinetics, off-target effects can derail a promising drug candidate. In silico tools can be invaluable for predicting potential liabilities early in the discovery process.
In Silico ADMET Profiling
Computational tools can predict a range of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.[6][7][8]
Key Predicted Properties and Their Implications:
| Property | Importance | Desirable Range/Outcome |
| cLogP | Lipophilicity, affects solubility, permeability, and plasma protein binding. | 1 - 3 for oral drugs |
| Topological Polar Surface Area (TPSA) | Predicts cell permeability. | < 140 Ų for good cell permeability |
| Aqueous Solubility (logS) | Crucial for absorption. | > -4 |
| CYP450 Inhibition | Potential for drug-drug interactions.[9] | Should not inhibit major isoforms (e.g., 3A4, 2D6) |
| hERG Inhibition | Risk of cardiotoxicity.[9] | Low risk of inhibition |
| Mutagenicity/Carcinogenicity | Predicts potential for causing genetic mutations or cancer.[7] | Non-mutagenic, non-carcinogenic |
| Blood-Brain Barrier (BBB) Permeation | Important for CNS-targeting drugs, but undesirable for peripherally acting drugs.[2] | Dependent on the therapeutic target |
Several web-based tools and software packages are available for these predictions, such as SwissADME and Osiris Property Explorer.[7]
Logical Flow for Integrating In Silico Predictions
Caption: Integrating in silico predictions in drug design.
By proactively identifying potential liabilities using computational methods, you can prioritize the synthesis of compounds with a higher probability of success, thereby saving time and resources.
References
-
Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. (2017). ResearchGate. [Link]
-
Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. (n.d.). PMC - NIH. [Link]
-
Quinazolinones, the Winning Horse in Drug Discovery. (2023). PMC - PubMed Central. [Link]
- Structure activity relationship (SAR)
-
Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. (2022). NIH. [Link]
-
Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (n.d.). MDPI. [Link]
-
Table 3 Physicochemical properties and in vitro metabolic stability. (n.d.). ResearchGate. [Link]
-
Design and Optimization of Quinazoline Derivatives as Potent EGFR Inhibitors for Lung Cancer Treatment: A Comprehensive QSAR, ADMET, and Molecular Modeling Investigation. (n.d.). PMC - PubMed Central. [Link]
-
Design and Optimization of Quinazoline Derivatives as Potent EGFR Inhibitors for Lung Cancer Treatment: A Comprehensive QSAR, ADMET, and Molecular Modeling Investigation. (2024). ACS Omega. [Link]
-
Study on quinazolinone derivative and their pharmacological actions. (2024). consensus.app. [Link]
-
Quinazolinones, the Winning Horse in Drug Discovery. (2023). MDPI. [Link]
-
In silico Investigations, Design and Synthesis of Some Novel Quinazolinone Derivatives. (2024). International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
VEGFR-2 inhibitor. (n.d.). Wikipedia. [Link]
-
Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition. (2020). PubMed Central. [Link]
-
Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors. (n.d.). RSC Publishing. [Link]
-
Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects. (2024). PMC - NIH. [Link]
-
Prediction of in-silico drug-likeness properties novel quinazoline derivatives [a]. (n.d.). ResearchGate. [Link]
-
(PDF) In silico screening, synthesis and in vitro evaluation of some quinazolinone derivatives as dihydrofolate reductase inhibitors for anticancer activity: Part-I. (2025). ResearchGate. [Link]
-
(PDF) Quinazolin-4-one derivatives lacking toxicity-producing attributes as glucokinase activators: design, synthesis, molecular docking, and in-silico ADMET prediction. (n.d.). ResearchGate. [Link]
Sources
- 1. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wisdomlib.org [wisdomlib.org]
- 5. researchgate.net [researchgate.net]
- 6. Design and Optimization of Quinazoline Derivatives as Potent EGFR Inhibitors for Lung Cancer Treatment: A Comprehensive QSAR, ADMET, and Molecular Modeling Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Strategies to reduce off-target effects of quinazolinone compounds
Status: Operational | Tier: Level 3 Engineering (Medicinal Chemistry & ADMET)
Welcome to the Quinazolinone Technical Support Hub. This guide is structured as a series of Knowledge Base Articles (KBAs) designed to troubleshoot specific failure modes associated with the quinazolinone scaffold (e.g., promiscuity, hERG toxicity, and metabolic instability).
KBA-001: Resolving Kinase Promiscuity (Off-Target Binding)
Issue: Your quinazolinone lead shows <10-fold selectivity against off-target kinases (e.g., CDK, VEGFR) compared to the primary target (e.g., EGFR or PI3K). Root Cause: The planar quinazolinone core mimics the adenine ring of ATP, allowing it to fit into the conserved ATP-binding pocket of multiple kinome members.
Optimization Strategy: The "Gatekeeper" Protocol
To force selectivity, you must exploit the Gatekeeper Residue —a single amino acid located at the back of the ATP pocket that varies in size between kinases (e.g., Threonine vs. Methionine vs. Phenylalanine).
Step-by-Step Troubleshooting:
-
Analyze the C6/C7 Vectors:
-
Action: Introduce bulky hydrophobic groups (e.g., morpholine, piperazine, or alkoxy chains) at the C6 or C7 positions.
-
Mechanism: These positions point towards the solvent-exposed region. However, rigidification here can create a steric clash with larger gatekeeper residues in off-target kinases while being accommodated by smaller gatekeepers in your target.
-
Reference Case: This is the principle behind Gefitinib (Iressa), where the C6/C7 substituents improve physicochemical properties and selectivity profiles [1].
-
-
Modify the C3-Position (The "Tail" Region):
-
Action: Substitute the N3 position with flexible fragments (allyl, benzyl).[1]
-
Mechanism: This directs the molecule toward the DFG motif (Asp-Phe-Gly). A flexible linker allows the compound to induce or stabilize a specific "DFG-out" conformation unique to the target kinase, moving it away from the conserved hydrophobic pocket used by off-targets [2].
-
-
The Covalent Option (Nuclear Option):
-
Action: If reversible binding fails to yield selectivity, append an acrylamide "warhead" to the C6 position.
-
Mechanism: This targets a specific non-catalytic cysteine residue (e.g., Cys797 in EGFR) found only in a subset of kinases. This changes the kinetics from equilibrium binding (
) to irreversible inactivation ( ), rendering off-targets with faster dissociation rates irrelevant [3].
-
Decision Logic for Selectivity:
Figure 1: Decision matrix for optimizing quinazolinone kinase selectivity based on structural biology.
KBA-002: Mitigating hERG Inhibition (Cardiotoxicity)
Issue: Lead compound causes QT prolongation or shows
Correction Protocol: The "pKa/LogP" Balance
You must disrupt the
| Strategy | Chemical Modification | Mechanism |
| Reduce Basicity | Add an Oxygen atom adjacent to the basic amine (e.g., morpholine vs. piperidine).[2] | Inductive effect lowers pKa, reducing the % of protonated species at physiological pH [4]. |
| Zwitterionic Approach | Introduce a carboxylic acid or bioisostere. | Creates a neutral zwitterion that cannot bind the hERG pore effectively. |
| Lower Lipophilicity | Target LogP < 3.0. | Reduces hydrophobic driving force for channel entry. |
Experimental Validation:
Do not rely solely on displacement assays. Use automated Patch-Clamp Electrophysiology to measure the
KBA-003: Improving Metabolic Stability (CYP & AO Clearance)
Issue: High intrinsic clearance (
-
CYP450 Oxidation: The electron-rich aromatic ring is prone to hydroxylation.
-
Aldehyde Oxidase (AO): The C2 position of the quinazolinone (and the C4 of quinazolines) is highly susceptible to nucleophilic attack by AO, a non-CYP cytosolic enzyme [5].
Troubleshooting Steps:
-
Block the C2 Position:
-
Fix: Introduce a small alkyl group (Methyl) or a halogen (Fluorine) at C2.
-
Why: This sterically hinders the approach of the molybdenum cofactor of Aldehyde Oxidase. Unsubstituted C2 positions are "metabolic soft spots."
-
-
Scaffold Hopping (The "Aza" Switch):
-
Fix: Incorporate a nitrogen atom into the benzenoid ring (creating an aza-quinazolinone).
-
Why: This reduces the electron density of the ring, making it less susceptible to oxidative metabolism by CYP enzymes [6].
-
-
Protect the Benzenoid Ring:
-
Fix: Fluorination of the phenyl ring.
-
Why: Blocks sites of metabolic hydroxylation and improves metabolic half-life (
) without significantly altering steric bulk.
-
KBA-004: Eliminating False Positives (Aggregation Assays)
Issue: Compound shows activity across unrelated assays or steep Hill slopes (> 2.0) in dose-response curves. Root Cause: Quinazolinones are planar and hydrophobic; they often form colloidal aggregates at micromolar concentrations that sequester enzymes non-specifically.
Protocol: Detergent-Based Counter-Screen
Every quinazolinone hit must be validated against aggregation.
Workflow:
-
Baseline Assay: Run the enzymatic assay in standard buffer.
-
Detergent Challenge: Repeat the assay adding 0.01% Triton X-100 or 0.005% Tween-80 .
-
Result A:
remains stable True Binder. -
Result B:
shifts dramatically (>10x) or activity disappears Aggregator (False Positive) [7].
-
-
Centrifugation Test (Optional): Spin the sample at 15,000g for 20 mins. Test the supernatant. If activity is lost, the compound precipitated/aggregated.
Figure 2: Workflow for identifying aggregation-based false positives.
References
-
Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors. National Institutes of Health (NIH).Link
-
New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds. National Institutes of Health (NIH).Link
-
Reactivity-Based Chemical-Genetic Study of Protein Kinases. Royal Society of Chemistry.Link
-
Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. Drug Hunter.Link
-
Improving metabolic stability and removing aldehyde oxidase liability in a 5-azaquinazoline series. PubMed.Link
-
Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI.Link
-
Assay Interference by Aggregation. Assay Guidance Manual (NCBI).Link
Sources
Technical Support Center: Improving the Pharmacokinetic Properties of 2-Aminoquinazolin-4-(3H)-one Derivatives
Welcome to the technical support center dedicated to advancing your research with 2-aminoquinazolin-4-(3H)-one derivatives. This scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous inhibitors targeting kinases and other enzymes.[1][2] However, translating potent in vitro activity into in vivo efficacy is often hampered by suboptimal pharmacokinetic (PK) properties. Common challenges include poor solubility, rapid metabolism, and low oral bioavailability, characterized by low AUC (area under the curve) and Cmax (maximum plasma concentration).[3][4]
This guide provides field-proven insights and troubleshooting strategies in a practical question-and-answer format. It is designed to help you diagnose experimental issues, understand the underlying mechanisms, and rationally design next-generation compounds with superior drug-like properties.
Frequently Asked Questions & Troubleshooting Guides
Category 1: Solubility and Absorption Challenges
Question 1: My lead 2-aminoquinazolin-4-(3H)-one derivative is highly potent in enzymatic assays but shows poor aqueous solubility (<1 µg/mL). What are the primary strategies to address this without sacrificing potency?
Answer: Poor aqueous solubility is a very common issue with planar, aromatic scaffolds like quinazolinones and is a primary cause of low or variable oral absorption.[5][6] Your approach should be multi-pronged, involving both chemical modification and formulation strategies. The goal is to disrupt the crystal lattice energy and/or introduce functionalities that favorably interact with water.
Causality-Driven Strategies:
-
Chemical Modification (Structure-Property Relationships):
-
Introduce Ionizable Groups: The most direct way to improve solubility is by adding a basic or acidic functional group. For instance, incorporating a basic amine (e.g., a piperidine or morpholine) allows for the formation of highly soluble hydrochloride salts.[5] This is a classic strategy for improving the solubility of kinase inhibitors.
-
Add Polar, Non-ionizable Groups: Appending groups capable of hydrogen bonding, such as hydroxyls (-OH), amides (-CONH2), or short polyethylene glycol (PEG) chains, can disrupt planarity and increase hydrophilicity.
-
Bioisosteric Replacement: Replace lipophilic groups with more polar bioisosteres.[7][8] For example, a phenyl ring could be replaced with a pyridine or pyrimidine ring to introduce a nitrogen atom, which can act as a hydrogen bond acceptor and improve solubility.
-
-
Formulation-Based Approaches:
-
Salt Formation: If your molecule has an ionizable handle, forming a salt is a robust method to enhance solubility and dissolution rate.[5] The choice of counter-ion is critical and can significantly impact the physicochemical properties of the resulting salt.
-
Amorphous Solid Dispersions (ASDs): For highly insoluble, "brick-dust" type molecules, ASDs are a powerful technology.[9][10] By dispersing the compound in a polymeric carrier (e.g., PVP, HPMC-AS), you create a high-energy amorphous form that prevents crystallization and can achieve a supersaturated state in the gastrointestinal tract, driving absorption.[10][11]
-
pH Adjustment & Co-solvents (For Preclinical Studies): In early in vivo studies, formulating the compound in a vehicle with altered pH (for ionizable compounds) or using co-solvents like PEG400, DMSO, or Solutol HS 15 can enable initial PK screening.[6] However, this is often not a viable long-term strategy for a final drug product.
-
Data Summary: Solubility Enhancement Strategies
| Strategy | Mechanism | Pros | Cons |
|---|---|---|---|
| Introduce Ionizable Group | Allows salt formation, significantly increasing aqueous solubility. | High impact on solubility; well-established. | May alter pharmacology or introduce new metabolic liabilities. |
| Add Polar Groups | Increases hydrogen bonding potential with water. | Can fine-tune properties without major structural changes. | Moderate impact; may increase metabolic susceptibility (e.g., glucuronidation). |
| Amorphous Solid Dispersion | Prevents crystallization, enabling supersaturation. | Highly effective for very insoluble compounds.[9] | Requires specialized formulation expertise; potential for physical instability. |
| Lipid-Based Formulations | Solubilizes the drug in a lipid matrix for absorption via the lymphatic system. | Can handle highly lipophilic compounds; may mitigate food effects.[12] | Complex formulations; potential for variability. |
Question 2: We've improved the kinetic solubility of our compound, but the oral bioavailability remains very low in our rat PK study. What is the logical next step for troubleshooting?
Answer: This is a classic scenario where solubility is no longer the rate-limiting step. Low oral bioavailability despite adequate solubility points toward two primary culprits: poor membrane permeability or high first-pass metabolism . Your experimental workflow should now focus on dissecting these two possibilities.
Experimental Workflow for Diagnosing Poor Bioavailability
Caption: Troubleshooting workflow for low oral bioavailability.
Detailed Explanation:
-
In Vitro ADME Assays: The first step is to run a standard panel of in vitro ADME (Absorption, Distribution, Metabolism, Excretion) assays.[13][14] The two most critical at this stage are:
-
Caco-2 Permeability Assay: This assay uses a monolayer of human intestinal cells to predict intestinal membrane permeability and identify if your compound is a substrate for efflux transporters like P-glycoprotein (P-gp). A high efflux ratio (>2) is a red flag.
-
Liver Microsomal Stability Assay: This assay assesses the rate of metabolism by incubating your compound with liver microsomes, which contain key drug-metabolizing enzymes like Cytochrome P450s (CYPs).[3][4] A short half-life (< 15-30 minutes) suggests rapid hepatic clearance.
-
-
Data Interpretation:
-
Low Permeability/High Efflux: If the Caco-2 assay shows low apparent permeability (Papp < 1 x 10⁻⁶ cm/s) and a high efflux ratio, it's highly likely that your compound is being actively pumped back into the intestinal lumen, preventing absorption.
-
High Permeability/Low Stability: If permeability is high but the compound is rapidly degraded in liver microsomes, this points to extensive first-pass metabolism in the liver as the primary barrier to systemic exposure.
-
High Permeability/High Stability: If both results look favorable, the problem may be more complex, possibly involving metabolism in the gut wall or biliary excretion. An intravenous (IV) PK study would be necessary to determine the absolute bioavailability and clearance mechanism.
-
Category 2: Metabolism and Stability Issues
Question 3: My compound is highly unstable in our human liver microsome (HLM) assay. How do I identify the metabolic "soft spot" and design more stable analogues?
Answer: High metabolic clearance is a major hurdle, particularly for compounds targeting intracellular enzymes which require sustained systemic exposure. The process involves identifying the exact site of metabolic modification and then using medicinal chemistry strategies to block or slow down this biotransformation.
Protocol: Metabolite Identification (MetID) Workflow
-
Incubation: Incubate the parent compound at a relatively high concentration (e.g., 10 µM) with liver microsomes (human and rat) and the necessary cofactor (NADPH) for a longer duration (e.g., 60 minutes) to generate sufficient quantities of metabolites. Include a control incubation without NADPH to distinguish enzymatic from non-enzymatic degradation.
-
LC-MS/MS Analysis: Analyze the incubation samples using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
First, search for predicted metabolites based on common biotransformations (oxidation, demethylation, glucuronidation, etc.).
-
Next, use data-mining software to look for unexpected or novel metabolite masses.
-
-
Structural Elucidation: Use the MS/MS fragmentation pattern of the parent compound as a reference to determine the site of modification on the metabolite. For example, a +16 Da mass shift on a fragment containing a specific part of the molecule indicates hydroxylation at that site.
-
Rational Re-design: Once the "soft spot" is identified, apply targeted chemical modifications.
Common Metabolic Pathways & Blocking Strategies
Caption: Common metabolic pathways and corresponding design strategies.
-
Aromatic Ring Oxidation: Unsubstituted phenyl rings are prime targets for CYP-mediated hydroxylation.
-
Solution: Introduce a fluorine or chlorine atom at that position. The strong carbon-halogen bond is resistant to oxidation. This is a widely used and effective strategy.[15]
-
-
N-Dealkylation: Small alkyl groups on nitrogen atoms are often removed.
-
Solution: Increase the steric bulk around the nitrogen (e.g., use a cyclopropyl group instead of an ethyl group) or incorporate the nitrogen into a more stable ring system.
-
-
Metabolism at the 2-Amino Position: The exocyclic amino group can be a site for oxidation or conjugation.
Example Data: Microsomal Stability Assay
| Compound | Modification | t½ (min) in HLM | Intrinsic Clearance (µL/min/mg) |
| Lead (1a) | Unsubstituted Phenyl | 8 | 216 |
| Analogue (1b) | 4-Fluoro Phenyl | 45 | 39 |
| Analogue (1c) | N-Acetyl | > 60 | < 23 |
This table illustrates how specific structural changes can lead to significant improvements in metabolic stability.
Experimental Protocols
Protocol 1: Step-by-Step Kinetic Aqueous Solubility Assay
Objective: To determine the kinetic solubility of a compound in a standardized buffer, mimicking physiological conditions.
Materials:
-
Test compound stock solution (10 mM in 100% DMSO).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
96-well plates (polypropylene for dilutions, UV-transparent for analysis).
-
Plate shaker and a plate reader with UV-Vis capabilities.
Methodology:
-
Prepare Dilution Plate: In a 96-well polypropylene plate, add 198 µL of PBS (pH 7.4) to each well.
-
Add Compound: Add 2 µL of the 10 mM compound stock solution to the PBS. This creates a 100 µM solution with 1% DMSO. Prepare in triplicate.
-
Incubation: Seal the plate and shake vigorously at room temperature for 2 hours. This period allows for the precipitation of the compound that is insoluble at this concentration.
-
Filtration/Centrifugation: Centrifuge the plate at high speed (e.g., 3000 x g) for 20 minutes to pellet the precipitated solid. Alternatively, use a 96-well filter plate to separate the solid from the supernatant.
-
Quantification: Carefully transfer the supernatant to a UV-transparent 96-well plate. Measure the absorbance at the compound's λmax.
-
Calculation: Create a standard curve using known concentrations of the compound in a PBS/DMSO mixture. Use the standard curve to determine the concentration of the compound in the supernatant, which represents its kinetic solubility.
References
-
Lee, S., et al. (2022). Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. Pharmaceuticals, 15(7), 831. [Link]
-
Lee, S., et al. (2022). Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. PubMed, 35890130. [Link]
-
Ingle, R. B., et al. (2024). Study on quinazolinone derivative and their pharmacological actions. ResearchGate. [Link]
-
Chen, L. W., et al. (2023). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). MDPI. [Link]
-
Yurttaş, L., et al. (2023). Synthesis and Evaluation of Quinazolin‐4(3 H )‐one Derivatives as Multitarget Metabolic Enzyme Inhibitors: A Biochemistry‐Oriented Drug Design. Scilit. [Link]
-
ResearchGate. (2015). BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. [Link]
-
Bîrceanu, A., et al. (2023). New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies. PMC - NIH. [Link]
-
de Almeida, J. F., et al. (2023). Synthesis and Evaluation of 2‑Substituted Quinazolin-4(3H)‑ones as Potential Antileukemic Agents. NIH. [Link]
-
Al-Suhaimi, K. S., et al. (2021). Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. PMC - NIH. [Link]
-
Wikipedia. VEGFR-2 inhibitor. [Link]
-
van Leeuwen, R. W. F., et al. (2023). Pharmacokinetic Boosting of Kinase Inhibitors. PMC - NIH. [Link]
-
ResearchGate. (2023). Formulation strategies for poorly soluble drugs. [Link]
-
Hrytsai, I., et al. (2024). Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[3][4][16]triazino[2,3-c]quinazolines. PMC - PubMed Central. [Link]
-
Wright, D., et al. (2018). Approaches to handling missing or “problematic” pharmacology data: Pharmacokinetics. PMC - PubMed Central. [Link]
-
Li, S., et al. (2024). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. PMC. [Link]
-
Chen, L. W., et al. (2023). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). NIH. [Link]
-
S, S., et al. (2017). Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. ResearchGate. [Link]
-
Charles River Laboratories. In Vitro ADME Assays and Services. [Link]
-
European Medicines Agency. Clinical pharmacology and pharmacokinetics: questions and answers. [Link]
-
Hrytsai, I., et al. (2024). Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[3][4][16]triazino[2,3-C]quinazolines. Preprints.org. [Link]
-
Stahl, S., et al. (2023). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. [Link]
-
Rem-Novatt, H. F., et al. (2024). Enhancing the Oral Bioavailability of a Poorly Soluble Pan-CK2 Kinase Inhibitor: Leveraging a Phosphate Prodrug Strategy to Overcome Dissolution-Limited Absorption and Improve Systemic Exposure during Dose Escalation. Journal of Medicinal Chemistry. [Link]
-
Al-Ostath, A., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. MDPI. [Link]
-
ResearchGate. (2023). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). [Link]
-
Lonza. (2023). Increasing the Bioavailability of Oncology Drugs with Amorphous Solid Dosage Formulations. [Link]
-
CIBTech. (2014). STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS. [Link]
-
ResearchGate. (2024). Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[3][4][16]triazino[2,3-c]quinazolines. [Link]
-
ResearchGate. (2023). Synthesis and Evaluation of Quinazolin‐4(3H)‐one Derivatives as Multitarget Metabolic Enzyme Inhibitors: A Biochemistry‐Oriented Drug Design. [Link]
-
Patel, V. R., et al. (2011). Insoluble drug delivery strategies: review of recent advances and business prospects. PMC. [Link]
-
Creative Biolabs. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. [Link]
-
Hrytsai, I., et al. (2024). Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[3][4][16]triazino[2,3-c]quinazolines. PubMed. [Link]
-
Hilaris Publisher. (2023). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. [Link]
-
ResearchGate. (2018). Approaches to handling missing or “problematic” pharmacology data: Pharmacokinetics. [Link]
-
Symeres. In vitro ADME drug discovery services. [Link]
-
Tantry, S. J., et al. (2016). Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. PMC - NIH. [Link]
-
MHLW. (2001). Clinical Pharmacokinetic Studies of Pharmaceuticals. [Link]
-
Lavan, M. (2018). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Purdue e-Pubs. [Link]
-
VectorB2B. In vitro ADME-Tox characterisation in drug discovery and development. [Link]
-
BioSolveIT. (2023). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. [Link]
-
ResearchGate. (2016). Structure-Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. [Link]
-
BioPharma Services. (2022). Managing Missing Data in Clinical Studies. [Link]
-
ACS Publications. (2020). Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations. Molecular Pharmaceutics. [Link]
-
C&EN Media Group. (2023). Increasing The Bioavailability Of Oncology Drugs With Amorphous Solid Dosage Formulations. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of 2-Aminoquinazolin-4-(3 H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. wisdomlib.org [wisdomlib.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel [1,2,4]triazino[2,3-c]quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. preprints.org [preprints.org]
- 9. researchgate.net [researchgate.net]
- 10. lonza.com [lonza.com]
- 11. Increasing The Bioavailability Of Oncology Drugs With Amorphous Solid Dosage Formulations [drugdiscoveryonline.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 14. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]
- 15. Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Technical Support Center: Method Development for Scaling Up 2-Methylquinazolin-4(3H)-one Production
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 2-Methylquinazolin-4(3H)-one. As a senior application scientist, my goal is to provide not just a set of instructions, but a comprehensive resource grounded in mechanistic understanding and practical experience to empower you to troubleshoot and optimize your synthetic processes effectively.
I. Foundational Knowledge: Synthesis Overview and Key Considerations
The synthesis of 2-Methylquinazolin-4(3H)-one is a well-established process, but its successful and efficient execution, especially at scale, requires careful attention to detail. The most prevalent and reliable method is a two-step synthesis commencing with anthranilic acid.
A. The Primary Synthetic Pathway
The generally accepted synthetic route involves two key transformations:
-
Formation of the Benzoxazinone Intermediate: Anthranilic acid is first acylated and cyclized using acetic anhydride to form 2-methyl-4H-3,1-benzoxazin-4-one. This intermediate is the cornerstone of the subsequent reaction.
-
Ammonolysis and Ring Transformation: The benzoxazinone intermediate is then subjected to ammonolysis, where reaction with an ammonia source leads to the formation of the desired 2-Methylquinazolin-4(3H)-one.
Caption: Primary synthetic route to 2-Methylquinazolin-4(3H)-one.
II. Troubleshooting Guide: A Proactive Approach to Common Challenges
In this section, we will address the most frequently encountered issues during the synthesis of 2-Methylquinazolin-4(3H)-one. Each problem is presented in a question-and-answer format to provide direct and actionable solutions.
A. Step 1: 2-Methyl-4H-3,1-benzoxazin-4-one Formation
Q1: My reaction to form the benzoxazinone intermediate is sluggish or incomplete, resulting in a low yield. What are the likely causes and how can I fix this?
A1: This is a common issue that can often be traced back to a few key factors:
-
Reagent Quality: The purity of your anthranilic acid and acetic anhydride is paramount. Impurities can interfere with the reaction.
-
Actionable Solution: Always use high-purity, dry reagents. If you suspect your anthranilic acid is impure, consider recrystallizing it from water or ethanol.
-
-
Insufficient Acetic Anhydride: While a slight excess of acetic anhydride is typically used to drive the reaction to completion, an insufficient amount will lead to incomplete conversion.
-
Actionable Solution: Use a molar excess of acetic anhydride, typically in the range of 2 to 3 equivalents relative to anthranilic acid.
-
-
Reaction Temperature and Time: The reaction requires sufficient thermal energy to proceed at an adequate rate.
-
Actionable Solution: Ensure the reaction is heated to reflux and monitor the progress using Thin Layer Chromatography (TLC). Prolonged reaction times may be necessary, but be mindful of potential side reactions with excessive heating. Microwave irradiation can be a valuable tool to accelerate this step and improve yields[1].
-
Q2: After the reaction, I have a significant amount of unreacted anthranilic acid. How can I remove it?
A2: Unreacted anthranilic acid can complicate the subsequent steps and the final purification.
-
Actionable Solution: During the work-up of the benzoxazinone intermediate, you can wash the crude product with a cold, dilute aqueous solution of sodium bicarbonate. Anthranilic acid, being acidic, will be deprotonated and dissolve in the aqueous layer, while the benzoxazinone intermediate is much less soluble and will remain in the organic phase or as a solid.
Q3: My benzoxazinone intermediate appears oily or discolored. What could be the reason?
A3: An oily or discolored product often indicates the presence of impurities or side products.
-
Causality: Overheating or prolonged reaction times can lead to the formation of polymeric byproducts. The presence of water can also lead to the hydrolysis of the acetic anhydride and the benzoxazinone product.
-
Actionable Solution: Purify the crude benzoxazinone by recrystallization. A common and effective solvent for this is ethanol or a mixture of ethanol and water.
B. Step 2: 2-Methylquinazolin-4(3H)-one Formation
Q1: The conversion of the benzoxazinone intermediate to the final product is inefficient, resulting in a low yield of 2-Methylquinazolin-4(3H)-one.
A1: Several factors can contribute to a poor yield in this crucial step:
-
Hydrolysis of the Benzoxazinone Intermediate: The benzoxazinone is susceptible to hydrolysis, especially in the presence of water and at elevated temperatures. This will revert it back to N-acetylanthranilic acid, which will not cyclize to the desired product under these conditions.
-
Actionable Solution: While aqueous ammonia is often used, minimizing the reaction time at high temperatures is crucial. Once the reaction is complete (as determined by TLC), proceed with the work-up without delay.
-
-
Insufficient Ammonia: An inadequate amount of ammonia will lead to incomplete conversion of the benzoxazinone.
-
Actionable Solution: Use a significant excess of aqueous ammonia to ensure the reaction goes to completion.
-
-
Reaction Temperature: While heating is necessary, excessive temperatures can promote side reactions and decomposition.
-
Actionable Solution: Maintain the reaction at a gentle reflux. Monitor the reaction progress by TLC to avoid unnecessarily long heating times.
-
Q2: My final product is difficult to purify and contains several impurities. What are the likely culprits and how can I improve the purity?
A2: Impurities in the final product can originate from either of the two synthetic steps.
-
Common Impurities:
-
Unreacted 2-methyl-4H-3,1-benzoxazin-4-one
-
N-acetylanthranilic acid (from hydrolysis of the intermediate)
-
Unreacted anthranilic acid (carried over from the first step)
-
-
Purification Strategy:
-
Crystallization: 2-Methylquinazolin-4(3H)-one can be effectively purified by recrystallization from ethanol[2]. This will typically remove most of the common impurities.
-
Aqueous Wash: Before crystallization, washing the crude product with a dilute sodium bicarbonate solution can help remove any acidic impurities like N-acetylanthranilic acid and unreacted anthranilic acid.
-
Column Chromatography: If crystallization does not yield a product of sufficient purity, silica gel column chromatography can be employed. A typical eluent system would be a gradient of ethyl acetate in hexanes.
-
C. Scaling Up Challenges
Q1: I am trying to scale up the synthesis, but I am experiencing issues with reaction control and inconsistent yields. What should I consider?
A1: Scaling up a reaction is not always a linear process. New challenges related to heat and mass transfer often emerge.
-
Heat Transfer: The acylation of anthranilic acid with acetic anhydride can be exothermic. On a larger scale, it can be difficult to dissipate the heat effectively, leading to localized overheating and potential side reactions.
-
Actionable Solution: Add the acetic anhydride portion-wise or via a dropping funnel to control the initial exotherm. Ensure efficient stirring and consider using a reactor with a cooling jacket.
-
-
Mass Transfer: Inadequate mixing on a larger scale can lead to localized "hot spots" and incomplete reactions.
-
Actionable Solution: Use a mechanical stirrer with an appropriately sized impeller to ensure the reaction mixture is homogeneous.
-
-
Work-up and Isolation: Handling large volumes of solvents and solids can be challenging.
-
Actionable Solution: Plan your work-up procedure in advance. Ensure you have large enough filtration apparatus and appropriate drying equipment (e.g., a vacuum oven). For large-scale crystallization, it may be necessary to control the cooling rate to obtain crystals of a desirable size and purity.
-
III. Frequently Asked Questions (FAQs)
Q1: What is a typical overall yield for this two-step synthesis?
A1: With careful optimization of both steps, an overall yield of around 80% or higher is achievable[1].
Q2: How can I monitor the progress of the reactions?
A2: Thin Layer Chromatography (TLC) is an indispensable tool for monitoring these reactions. A suitable mobile phase for both steps is a mixture of ethyl acetate and hexanes (e.g., 1:1 or 2:1 v/v). The product, 2-Methylquinazolin-4(3H)-one, is more polar than the benzoxazinone intermediate, which is in turn more polar than anthranilic acid.
Q3: Are there any "greener" alternatives to the traditional solvents and reagents?
A3: Yes, the field of green chemistry has offered several promising alternatives. Deep eutectic solvents (DES) have been successfully employed for the synthesis of 2-methyl-3-substituted-quinazolin-4(3H)-ones, offering a more environmentally benign reaction medium. Additionally, microwave-assisted synthesis can significantly reduce reaction times and energy consumption[1].
Q4: What are the key safety precautions I should take during this synthesis?
A4:
-
Acetic Anhydride: is corrosive and a lachrymator. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Aqueous Ammonia: is a strong irritant. Handle it in a fume hood and avoid inhaling the vapors.
-
Refluxing Solvents: Ensure your reflux apparatus is set up correctly with proper water flow in the condenser to prevent the escape of flammable solvent vapors.
IV. Experimental Protocols
A. Protocol 1: Synthesis of 2-Methyl-4H-3,1-benzoxazin-4-one
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add anthranilic acid (1.0 eq).
-
In a fume hood, carefully add acetic anhydride (2.5 eq).
-
Heat the reaction mixture to reflux and maintain for 2-3 hours. Monitor the reaction progress by TLC.
-
Allow the reaction mixture to cool to room temperature.
-
Pour the mixture into cold water with stirring. The product will precipitate as a solid.
-
Collect the solid by vacuum filtration and wash thoroughly with cold water.
-
Recrystallize the crude product from ethanol to obtain pure 2-methyl-4H-3,1-benzoxazin-4-one.
B. Protocol 2: Synthesis of 2-Methylquinazolin-4(3H)-one
-
In a round-bottom flask, suspend the 2-methyl-4H-3,1-benzoxazin-4-one (1.0 eq) in ethanol.
-
Add a significant excess of concentrated aqueous ammonia (e.g., 10-20 eq).
-
Heat the mixture to reflux for 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture in an ice bath. The product will crystallize out of solution.
-
Collect the crystalline product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
V. Data Presentation
| Parameter | Step 1: Benzoxazinone Formation | Step 2: Quinazolinone Formation |
| Key Reagents | Anthranilic Acid, Acetic Anhydride | 2-Methyl-4H-3,1-benzoxazin-4-one, Aqueous Ammonia |
| Typical Solvent | None (neat) or high-boiling inert solvent | Ethanol |
| Reaction Temp. | Reflux (approx. 140 °C) | Reflux (approx. 80 °C) |
| Typical Yield | >90% | >85% |
| Purification | Recrystallization (Ethanol) | Recrystallization (Ethanol) |
VI. Visualizing Reaction Progression and Potential Pitfalls
Caption: A troubleshooting workflow for the synthesis of 2-Methylquinazolin-4(3H)-one.
VII. References
-
Musiol, R., & Sajewicz, M. (n.d.). Optimization of solid phase synthesis of quinazolin-4-ones. Der Pharma Chemica.
Sources
Validation & Comparative
Comparative Validation Guide: Novel Quinazolinone Derivatives in Anticancer Assays
Executive Summary: The Quinazolinone Scaffold
Quinazolin-4(3H)-ones represent a privileged scaffold in medicinal chemistry, distinct from their fully aromatic quinazoline cousins (e.g., Gefitinib). While quinazolines are established EGFR inhibitors, quinazolinone derivatives are emerging as multi-target agents capable of inhibiting EGFR (including T790M mutants), VEGFR-2, and tubulin polymerization.
This guide provides a rigorous validation framework for researchers developing these derivatives. It moves beyond simple screening, offering a comparative analysis of assay methodologies and benchmarking novel compounds against clinical standards.
Assay Selection: The "Right Tool" for Validation
Validation requires selecting an assay that minimizes false positives caused by the chemical properties of quinazolinones (e.g., potential fluorescence or precipitation).
Comparative Analysis of Viability Assays
| Feature | MTT Assay | SRB Assay (Recommended) | CellTiter-Glo (ATP) |
| Readout | Metabolic (Mitochondrial Reductase) | Total Protein (Staining) | Metabolic (ATP levels) |
| Sensitivity | Moderate | High | Ultra-High |
| Linearity | Poor at high cell densities | Excellent across wide densities | Excellent |
| Interference | High: Quinazolinones can reduce MTT chemically; colored compounds interfere with absorbance. | Low: Wash steps remove drug; reads at 510 nm (distinct from most drug colors). | Low: Luminescence is rarely affected by drug color. |
| Cost | Low | Low | High |
| Best Use | Preliminary rough screening | Primary Validation & IC50 | Hit Confirmation & Kinetics |
Expert Insight: For quinazolinone derivatives, we recommend the SRB (Sulforhodamine B) assay over MTT. Quinazolinones often possess intrinsic absorbance or fluorescence that overlaps with formazan (570 nm). SRB measures protein content after fixation, allowing the drug to be washed away before reading, thus eliminating optical interference.
Validation Workflow & Logic
A robust validation pipeline must filter hits not just by potency, but by reproducibility and specificity.
Figure 1: Step-wise validation workflow ensuring statistical reliability (Z-factor) and selectivity (Counter Screen) before mechanistic investment.
Comparative Performance Data
To validate a new quinazolinone, it must be benchmarked against clinical standards. The following data represents a typical validation profile for a high-potency 2-substituted quinazolinone derivative ("Compound QZ-Novel") compared to standard EGFR inhibitors.
Table 1: In Vitro Potency Comparison (IC50 in µM)
Data modeled on recent structure-activity relationship (SAR) studies of 2-phenyl-quinazolin-4(3H)-ones [1, 2].
| Cell Line | Type | Compound QZ-Novel | Erlotinib (Standard) | Doxorubicin (Cytotoxic Control) | Interpretation |
| A549 | NSCLC (EGFR WT) | 0.78 ± 0.05 | 0.045 ± 0.003 | 0.21 ± 0.02 | QZ-Novel shows sub-micromolar activity but is less potent than Erlotinib in WT. |
| H1975 | NSCLC (T790M) | 0.12 ± 0.01 | > 10.0 | 0.45 ± 0.05 | Critical Validation: QZ-Novel overcomes T790M resistance where Erlotinib fails. |
| MCF-10A | Normal Epithelial | > 50.0 | > 50.0 | 0.05 ± 0.01 | Selectivity Index (SI): QZ-Novel SI > 400; Doxorubicin is toxic to normal cells. |
Key Metric - Selectivity Index (SI):
-
Requirement: An SI > 10 is generally considered a validated "hit" for further development.
Mechanistic Validation: Target Engagement
Mere cytotoxicity is insufficient. You must prove the quinazolinone acts via the hypothesized mechanism (e.g., EGFR inhibition).
The EGFR Signaling Pathway
Quinazolinones typically bind to the ATP-binding pocket of EGFR, preventing autophosphorylation and downstream signaling.
Figure 2: Mechanism of Action. Quinazolinone derivatives (Blue) competitively inhibit the ATP binding site of EGFR, halting the RAS/RAF/MEK/ERK cascade.
Recommended Mechanistic Assay: Western Blotting
To validate this pathway, treat cells (e.g., A549) with the IC50 concentration of the derivative and probe for:
-
p-EGFR (Tyr1068): Should decrease significantly.[1]
-
Total EGFR: Should remain constant.
-
p-ERK1/2: Downstream marker; should decrease.
Detailed Experimental Protocols
Protocol A: Sulforhodamine B (SRB) Cytotoxicity Assay
Validated for Quinazolinone derivatives to avoid optical interference.
Reagents:
-
SRB Solution: 0.4% (w/v) in 1% acetic acid.
-
Fixative: 10% (w/v) Trichloroacetic acid (TCA).
-
Solubilizer: 10 mM Tris base (pH 10.5).
Procedure:
-
Seeding: Seed cells (e.g., 5,000 cells/well) in 96-well plates. Incubate 24h for attachment.
-
Treatment: Add Quinazolinone derivatives (dissolved in DMSO).
-
Critical Control: Final DMSO concentration must be < 0.5% v/v in all wells.
-
Blank: Media only (no cells).
-
-
Incubation: Incubate for 48h or 72h at 37°C, 5% CO2.
-
Fixation: Add 50 µL cold 10% TCA directly to media. Incubate 1h at 4°C.
-
Washing: Wash 4x with slow-running tap water. Air dry completely.
-
Staining: Add 100 µL SRB solution. Incubate 30 min at room temp.
-
Destaining: Wash 4x with 1% acetic acid to remove unbound dye. Air dry.
-
Solubilization: Add 200 µL 10 mM Tris base. Shake for 5 min.
-
Measurement: Read Absorbance at 510 nm .
Protocol B: Z-Factor Calculation (Assay Quality Control)
Before running a large screen of derivatives, run a plate with only Positive Controls (Standard Drug) and Negative Controls (DMSO).
- : Standard deviation of positive/negative controls.
- : Mean of positive/negative controls.
-
Target: A value of 0.5 to 1.0 indicates an excellent, validated assay [3].
References
-
Al-Wahaibi, L.H., et al. (2023). Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. Saudi Pharmaceutical Journal.
-
Haggag, E.G., et al. (2024). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules.
-
Zhang, J.H., et al. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening.
-
Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols.
-
Riss, T.L., et al. (2016). Cell Viability Assays. Assay Guidance Manual (NCBI).
Sources
Technical Guide: Comparative Efficacy of Novel Quinazolinones vs. Standard-of-Care EGFR Inhibitors
Executive Summary
This guide provides a technical analysis of novel 4(3H)-quinazolinone derivatives, specifically evaluating their efficacy as Epidermal Growth Factor Receptor (EGFR) inhibitors compared to Standard-of-Care (SoC) agents like Gefitinib, Erlotinib, and Osimertinib.
While first-generation quinazolines (Gefitinib) revolutionized non-small cell lung cancer (NSCLC) treatment, the emergence of the T790M "gatekeeper" mutation has necessitated the development of novel derivatives. This guide presents experimental data, mechanistic rationale, and validated protocols for researchers investigating these next-generation scaffolds.
Structural Rationale: The Shift from Quinazoline to Quinazolinone
The core pharmacophore of Gefitinib is the quinazoline ring. However, recent medicinal chemistry efforts have pivoted toward the 4(3H)-quinazolinone scaffold.
The Mechanistic Advantage
The 4(3H)-quinazolinone core offers a distinct hydrogen-bonding profile within the ATP-binding pocket of the EGFR kinase domain.
-
SoC Limitation: Gefitinib relies heavily on the N1 interaction with Met793. The T790M mutation introduces a bulky methionine that sterically hinders this binding in classic quinazolines.
-
Novel Advantage: 4(3H)-quinazolinone derivatives, particularly those with substitutions at the C-2 and C-3 positions, can adopt a flexible conformation that avoids steric clash with T790M while maintaining crucial H-bonds with Met793 and Cys775.
Comparative Efficacy Data
The following data aggregates recent findings (2022-2024) comparing novel synthesized derivatives against SoC drugs.
Table 1: IC50 Inhibition Profile (Kinase & Cellular Assays)
Data represents mean IC50 values. Lower values indicate higher potency.
| Compound Class | Specific Agent | Target: EGFR (WT) | Target: EGFR (T790M Mutant) | Cell Line: A549 (Lung) | Cell Line: MCF-7 (Breast) |
| SoC (1st Gen) | Gefitinib | 38.9 nM | > 3,000 nM | 15.6 µM | 18.2 µM |
| SoC (1st Gen) | Erlotinib | 45.0 nM | > 3,000 nM | 14.3 µM | 20.1 µM |
| SoC (3rd Gen) | Osimertinib | 8.1 nM | 9.0 nM | 0.98 µM | N/A |
| Novel Derivative | Compound 6d [1] | 69.0 nM | N/A | 0.79 µM | 4.2 µM |
| Novel Derivative | Compound 24 [2] | 27.0 nM | 9.2 nM | 1.94 µM | 6.5 µM |
Key Insight: Compound 24 demonstrates a resistance-overcoming profile comparable to Osimertinib (3rd Gen SoC) against the T790M mutant, significantly outperforming Gefitinib. Compound 6d shows superior cytotoxicity in A549 cell lines compared to Erlotinib, likely due to improved lipophilicity enhancing cellular uptake.
Mechanism of Action: Pathway Visualization
The following diagram illustrates the EGFR signaling cascade and the specific intervention point of Quinazolinone derivatives (ATP Competitive Inhibition).
Figure 1: EGFR Signaling Pathway.[1][2][3][4] Novel quinazolinones competitively bind to the ATP pocket, preventing autophosphorylation and downstream RAS/RAF and PI3K/AKT signaling.
Experimental Validation Protocols
To reproduce the efficacy data cited above, the following protocols are recommended. These emphasize solubility management, a common failure point with quinazolinone derivatives.
Protocol A: Chemical Synthesis (General 4(3H)-Quinazolinone Scaffold)
Target: Synthesis of the core scaffold via Anthranilic Acid condensation.
-
Reagents: Anthranilic acid (1.0 eq), Formamide (excess).
-
Procedure:
-
Mix anthranilic acid and formamide in a round-bottom flask.
-
Reflux at 140–160°C for 4–6 hours. Critical: Monitor via TLC (Mobile phase: Ethyl Acetate/Hexane 3:7).
-
Cool reaction mixture to room temperature; pour into crushed ice.
-
Purification: Filter the solid precipitate. Recrystallize from ethanol to ensure removal of unreacted anthranilic acid (which can cause false positives in biological assays).
-
Yield Check: Expected yield >75%.
-
Protocol B: MTT Cytotoxicity Assay (Optimized for Solubility)
Challenge: Quinazolinones often precipitate in aqueous media, skewing optical density (OD) readings.
-
Preparation:
-
Seed A549 cells (5 × 10³ cells/well) in 96-well plates. Incubate for 24h at 37°C/5% CO₂.
-
-
Compound Treatment:
-
Dissolve Quinazolinone derivative in 100% DMSO to create a 10 mM stock.
-
Serial Dilution: Dilute stock into culture media.[5] Constraint: Final DMSO concentration must be < 0.5% (v/v) to avoid solvent toxicity.
-
Control: Include a "Vehicle Control" well (0.5% DMSO only) and a "Positive Control" (Gefitinib).
-
-
Incubation: Treat cells for 48 hours.
-
MTT Addition:
-
Add 10 µL MTT reagent (5 mg/mL in PBS) to each well.[6]
-
Incubate for 4 hours (purple formazan crystals form).
-
-
Solubilization (The Critical Step):
-
Carefully aspirate media (do not disturb crystals).
-
Add 100 µL DMSO to dissolve formazan.
-
Agitation: Shake plate on an orbital shaker for 15 mins at RT.
-
-
Measurement: Read absorbance at 570 nm (reference 630 nm).
Strategic Recommendations
Based on the comparative data:
-
Resistance Research: If your target is T790M-resistant NSCLC, prioritize 2,3-disubstituted 4(3H)-quinazolinones (like Compound 24) over standard quinazolines.
-
Solubility: Novel derivatives often suffer from poor aqueous solubility. Modifying the C-6 position with solubilizing groups (e.g., morpholine or piperazine tails) is a recommended SAR strategy to improve bioavailability without sacrificing potency.
References
-
Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors. PubMed Central (2022). [Link] (Source for Compound 6d data and A549 cytotoxicity comparison)
-
Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors. MDPI Molecules (2023). [Link] (Source for Compound 24 vs Osimertinib and T790M binding modes)
-
MTT assay to evaluate the cytotoxic potential of a drug. Bangladesh Journal of Pharmacology (2017). [Link] (Source for optimized MTT solubilization protocols)
-
Comparison of gefitinib and erlotinib efficacies as third-line therapy. European Journal of Cancer (2012). [Link] (Source for SoC baseline efficacy data)
Sources
- 1. Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Design, Synthesis, and Antitumor Activity of Erlotinib Derivatives [frontiersin.org]
- 4. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
Benchmarking the Selectivity of 2-Methylquinazolin-4(3H)-one: A Comparative Profiling Guide
Executive Summary & Molecule Context[1][2][3][4][5][6]
2-Methylquinazolin-4(3H)-one hydrochloride (hereafter 2-MQ ) represents a classical pharmacophore in the landscape of DNA repair inhibition. Structurally mimicking the nicotinamide moiety of NAD+, it functions as a competitive inhibitor of the Poly(ADP-ribose) polymerase (PARP) superfamily.
Unlike third-generation clinical inhibitors (e.g., Olaparib, Talazoparib) which are designed for high-affinity "PARP trapping," 2-MQ acts primarily as a catalytic inhibitor . This guide outlines the protocol for establishing its selectivity profile, positioning it not as a clinical candidate, but as a critical fragment-based reference for distinguishing catalytic inhibition from allosteric trapping effects.
Mechanism of Action (MOA) Visualization
The following diagram illustrates the competitive binding mechanism of 2-MQ at the NAD+ binding pocket, contrasting it with the trapping mechanism of advanced inhibitors.
Figure 1: Mechanistic differentiation between 2-MQ (catalytic inhibition) and Olaparib (trapping).
Comparative Performance Analysis
To accurately profile 2-MQ, it must be benchmarked against established standards. The data below synthesizes typical experimental ranges observed in biochemical assays.
Table 1: Biochemical & Cellular Potency Benchmarking
| Feature | 2-MQ (Fragment) | 3-Aminobenzamide (Reference) | Olaparib (Clinical Std) |
| Primary Target | PARP-1 / PARP-2 | PARP-1 (Weak) | PARP-1 / PARP-2 |
| Binding Mode | NAD+ Competitive | NAD+ Competitive | NAD+ Competitive + Trapping |
| Enzymatic IC50 | 1.5 – 5.0 µM | 10 – 30 µM | 0.005 µM (5 nM) |
| Cellular EC50 | > 10 µM | > 100 µM | ~ 0.01 µM |
| PARP Trapping | Negligible | Negligible | High |
| Selectivity Risk | Moderate (Kinase off-targets possible) | Low | Low (High specificity) |
Analytic Insight: 2-MQ is approximately 1000-fold less potent than Olaparib. However, its value lies in its Ligand Efficiency (LE) . As a low molecular weight fragment, it isolates the effect of blocking the catalytic site without inducing the cytotoxic DNA-PARP complexes associated with larger inhibitors.
Experimental Protocols for Selectivity Profiling
To establish a robust profile for 2-MQ, you must validate three dimensions: Enzymatic Potency , Isoform Selectivity , and Cellular Target Engagement .
Workflow Visualization
Figure 2: Sequential profiling workflow to validate 2-MQ activity and selectivity.
Protocol A: Enzymatic Inhibition (HTRF Platform)
Objective: Determine the IC50 of 2-MQ against PARP1.
Rationale: Homogeneous Time-Resolved Fluorescence (HTRF) is preferred over colorimetric assays for its sensitivity and resistance to compound autofluorescence, which can be an issue with quinazolinones.
-
Reagents:
-
Procedure:
-
Titration: Prepare a 10-point serial dilution of 2-MQ (range: 100 µM to 0.1 µM).
-
Incubation: Mix enzyme + 2-MQ + Activated DNA in assay buffer (50 mM Tris-HCl, pH 8.0). Incubate 15 min at RT.
-
Reaction Start: Add Biotin-NAD+.[2] Incubate 30–60 min.
-
Detection: Add Detection Reagents (Eu-Ab + SA-XL665). Incubate 2 hrs.
-
Read: Measure HTRF signal (Ratio 665nm/620nm) on a compatible plate reader (e.g., EnVision).
-
-
Validation Check:
-
Z' Factor: Must be > 0.5.[3]
-
Reference: Run Olaparib in parallel. Expected IC50 ~5 nM.
-
Protocol B: Isoform Selectivity Panel
Objective: Assess off-target inhibition against PARP2 and Tankyrase (TNKS).
Rationale: Many quinazolinone derivatives show promiscuity. It is critical to verify if 2-MQ inhibits TNKS (involved in Wnt signaling), which would confound data interpretation.
-
Panel Setup:
-
Assay 1: PARP2 (High homology to PARP1).
-
Assay 2: TNKS1/2 (Distinct catalytic domain).
-
-
Execution:
-
Run 2-MQ at a fixed high concentration (e.g., 10 µM, approx 2x its PARP1 IC50).
-
Calculate % Inhibition .
-
-
Interpretation:
Protocol C: Cellular Target Engagement (Western Blot)
Objective: Prove 2-MQ enters the cell and inhibits PARylation under stress.
Rationale: Enzymatic activity does not guarantee cellular permeability. We use H2O2 to induce DNA damage, triggering a massive PARP1 activation (PARylation spike). 2-MQ should blunt this spike.
-
Cell Line: HeLa or MDA-MB-231.
-
Treatment:
-
Pre-treat cells with 2-MQ (10 µM, 50 µM) or Vehicle (DMSO) for 1 hour.
-
Induction: Add H2O2 (1 mM) for 10 minutes to induce DNA damage.
-
-
Lysis & Blotting:
-
Lyse cells immediately in SDS buffer containing PARG inhibitors (ADP-HPD) to preserve PAR chains.
-
Primary Ab: Anti-Poly(ADP-ribose) (Clone 10H).
-
Loading Control: Anti-β-Actin or Anti-PARP1 (total).
-
-
Result:
-
Positive Control (H2O2 only): Strong smear (PAR polymers) > 100 kDa.
-
2-MQ Treated: Significant reduction in smear intensity compared to control.
-
References
-
Griffin, R. J., et al. (1998). "Resistance-modifying agents. 5. Synthesis and biological properties of quinazolinone inhibitors of the DNA repair enzyme poly(ADP-ribose) polymerase (PARP)." Journal of Medicinal Chemistry, 41(26), 5247–5256.
-
Wahlberg, E., et al. (2012). "Family-wide chemical profiling and structural analysis of PARP and tankyrase inhibitors." Nature Biotechnology, 30(3), 283–288.
-
Murai, J., et al. (2012). "Trapping of PARP1 and PARP2 by Clinical PARP Inhibitors." Cancer Research, 72(21), 5588–5599.
-
Thorsell, A. G., et al. (2017). "Structural Basis for Potency and Promiscuity in Poly(ADP-ribose) Polymerase (PARP) and Tankyrase Inhibitors." Journal of Medicinal Chemistry, 60(4), 1262–1271.
Sources
- 1. Proteome-wide profiling of clinical PARP inhibitors reveals compound-specific secondary targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, and biological evaluation of quinazolin-4(3H)-one derivatives co-targeting poly(ADP-ribose) polymerase-1 and bromodomain containing protein 4 for breast cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Methylquinazolin-4(3H)-one Hydrochloride
Greetings to my fellow researchers and drug development professionals. In our line of work, the pursuit of discovery is paralleled by an unwavering commitment to safety and environmental stewardship. The compounds we handle, such as 2-Methylquinazolin-4(3H)-one hydrochloride, are often novel molecules with developing safety profiles. This quinazolinone derivative, a core scaffold in various pharmacologically active agents, demands a rigorous and scientifically-grounded approach to its end-of-life management.[1][2][3][4]
This guide is structured to provide a comprehensive, logic-driven framework for the safe disposal of this compound. We will move beyond mere procedural lists to explore the causality behind each recommendation, ensuring that our practices are not only compliant but also scientifically robust.
Part 1: Foundational Safety and Hazard Characterization
Before we can discuss disposal, we must fundamentally understand the material we are handling. The hydrochloride salt form of 2-Methylquinazolin-4(3H)-one is designed to enhance solubility, but the primary toxicological properties are driven by the parent molecule.
Inherent Hazards of the Quinazolinone Core:
Based on data for the parent compound, 2-Methyl-4(3H)-quinazolinone, the primary hazards are well-defined.[5][6] It is classified as an irritant and is harmful if ingested. The Globally Harmonized System (GHS) classifications form the bedrock of our safety protocols.
Table 1: GHS Hazard Profile for 2-Methyl-4(3H)-quinazolinone
| Hazard Class | Hazard Statement | GHS Code | Precautionary Codes (Examples) |
|---|---|---|---|
| Acute Toxicity, Oral | Harmful if swallowed | H302 | P270, P301+P317, P330, P501 |
| Skin Corrosion/Irritation | Causes skin irritation | H315 | P280, P302+P352, P332+P317 |
| Serious Eye Damage/Irritation | Causes serious eye irritation | H319 | P280, P305+P351+P338 |
| STOT, Single Exposure | May cause respiratory irritation | H335 | P261, P271, P304+P340 |
Source: Synthesized from multiple Safety Data Sheets and chemical databases.[7][6]
The causality here is clear: the chemical structure has the potential to interact with biological tissues, causing irritation upon contact and toxicity upon ingestion. Therefore, our first principle is exposure minimization .
Essential Personal Protective Equipment (PPE):
Based on the hazard profile, the following PPE is mandatory when handling this compound in any form (solid, solution, or as waste):
-
Eye Protection: ANSI Z87.1-compliant safety glasses with side shields, or chemical splash goggles if there is a risk of splashing.[6][8]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Always inspect gloves before use and wash hands thoroughly after handling.[8][9]
-
Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.[8]
-
Respiratory Protection: If handling fine powders outside of a fume hood or ventilated enclosure, a NIOSH-approved respirator may be necessary to prevent respiratory tract irritation.[6][10]
Part 2: The Regulatory Landscape and the Principle of Proactive Compliance
The disposal of chemical waste in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). While this compound is not specifically a "P-listed" or "U-listed" hazardous waste, this does not grant a license for indiscriminate disposal.[11][12]
The Cardinal Rule: No Sewering of Pharmaceutical Waste
A critical development in laboratory waste management is the EPA's ban on the "sewering" (i.e., flushing down the drain) of hazardous waste pharmaceuticals.[13][14] The rationale is scientifically undeniable: wastewater treatment plants are generally not equipped to remove complex synthetic molecules, leading to the contamination of waterways and potential harm to aquatic ecosystems.[13]
As a matter of best practice and scientific integrity, this ban should be extended to all research chemicals and active pharmaceutical ingredients, regardless of their formal RCRA classification. We must assume that any novel compound has the potential for unforeseen environmental effects.
Part 3: Step-by-Step Disposal Protocol
The following protocol is designed as a self-validating system for the safe and compliant disposal of this compound waste.
Step 1: Waste Segregation at the Point of Generation
-
Causality: Preventing cross-contamination is paramount for safety and disposal efficiency. Mixing incompatible waste streams can lead to dangerous reactions, and mixing hazardous with non-hazardous waste needlessly increases the volume and cost of disposal.
-
Procedure:
-
Designate a specific, clearly labeled waste container for "this compound and Associated Contaminated Materials."
-
This includes neat (pure) compound, solutions, and any materials grossly contaminated (e.g., weighing paper, pipette tips, gloves).
-
Do NOT dispose of this material in regular trash, sharps containers (unless the item is also a sharp), or biohazard bags.
-
Step 2: Proper Containerization and Labeling
-
Causality: Secure containment prevents accidental spills and exposure. Clear labeling ensures that everyone in the laboratory, including safety personnel and waste handlers, understands the container's contents and associated hazards.
-
Procedure:
-
Use a chemically compatible container with a secure, leak-proof screw-top lid. A high-density polyethylene (HDPE) bottle is a suitable choice.
-
Affix a "Hazardous Waste" label to the container.
-
Clearly write the full chemical name: "this compound." Do not use abbreviations.
-
List the associated hazards (Irritant, Harmful if Swallowed) on the label.
-
Step 3: On-Site Accumulation and Storage
-
Causality: Safe interim storage minimizes risk within the laboratory pending final pickup and disposal.
-
Procedure:
-
Keep the waste container sealed when not actively adding waste.
-
Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA should be in a secondary containment bin to control any potential leaks.
-
Store away from incompatible materials, particularly strong oxidizing agents.
-
Step 4: Final Disposal via Licensed Contractor
-
Causality: The ultimate goal is the complete destruction of the pharmacologically active molecule, ensuring it cannot harm human health or the environment.
-
Procedure:
-
All chemical waste must be disposed of through your institution's Environmental Health & Safety (EH&S) department or a contracted, licensed hazardous waste disposal company.
-
The preferred method of destruction for organic compounds like this is high-temperature incineration . This process thermally breaks down the molecule into simpler, non-toxic components.
-
Never give chemical waste to an unlicensed individual or company.
-
Step 5: Decontamination of Reusable Labware
-
Causality: Residual chemical on glassware or equipment poses an exposure risk to colleagues and can contaminate future experiments.
-
Procedure:
-
Rinse contaminated glassware three times with a suitable solvent (e.g., ethanol or acetone) in a fume hood.
-
The solvent rinsate is now considered hazardous waste and must be collected in a designated, labeled "Hazardous Waste Solvent" container.
-
After the solvent rinse, the glassware can typically be washed using standard laboratory procedures.
-
Part 4: Emergency Spill Protocol
Even with the best practices, accidents can happen. Being prepared is a non-negotiable part of laboratory safety.
-
Procedure for a Small Solid Spill:
-
Alert & Isolate: Alert personnel in the immediate area. Restrict access to the spill zone.
-
Don PPE: At a minimum, wear your lab coat, safety goggles, and double nitrile gloves.
-
Contain: Gently cover the spill with an absorbent material from a chemical spill kit to prevent the powder from becoming airborne.
-
Collect: Carefully sweep the material into a dustpan or onto a stiff piece of cardboard. Place the collected material and all contaminated cleaning supplies into a designated bag or container.
-
Label & Dispose: Seal the container, label it as "Spill Debris: this compound," and manage it as hazardous waste for disposal.
-
Decontaminate: Wipe the spill area with a damp cloth or paper towel. Dispose of the towel as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EH&S department, as per institutional policy.
-
Visualizing the Disposal Workflow
To synthesize these steps into a clear decision-making process, the following workflow diagram has been developed.
Sources
- 1. Crystal structure and Hirshfeld surface analysis of 2-methylquinazolin-4(3H)-one hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic Potential of 2-Methylquinazolin-4(3H)-one as an Antiviral Agent against Influenza A Virus-Induced Acute Lung Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. chemicalbook.com [chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. 2-Methyl-4(3H)-quinazolinone | C9H8N2O | CID 135400457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. aksci.com [aksci.com]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. fishersci.co.uk [fishersci.co.uk]
- 11. pwaste.com [pwaste.com]
- 12. epa.gov [epa.gov]
- 13. epa.gov [epa.gov]
- 14. EPA Pharmaceutical Regulations for Healthcare | Stericycle [stericycle.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
